4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Description
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Properties
IUPAC Name |
4-amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRDPZZROCNGCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648650 | |
| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852569-35-8 | |
| Record name | 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Whitepaper: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
CAS Number: 852569-35-8
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a chemical compound for laboratory use only and is not intended for human or veterinary use.
Introduction
This compound is a substituted aromatic nitrile compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to the benzonitrile core. Its chemical structure suggests its potential as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and nitrile groups, combined with the reactivity of the amino group and the iodine atom, makes it a candidate for the synthesis of more complex molecules and potential bioactive agents.
While this compound is commercially available, detailed public information regarding its synthesis, specific biological activities, and associated signaling pathways is limited. This guide aims to consolidate the available physicochemical data and provide a logical framework for its potential applications and experimental exploration.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. This information is crucial for its handling, storage, and use in experimental settings.[1][2]
| Property | Value | Source |
| CAS Number | 852569-35-8 | [1][2] |
| Molecular Formula | C₈H₄F₃IN₂ | [1][2] |
| Molecular Weight | 312.03 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, 4-amino-2-(trifluoromethyl)-5-iodobenzonitrile | [3][4] |
| Appearance | Solid (form may vary) | [4] |
| Purity | Typically available at ≥97% | [4] |
Potential Synthesis and Experimental Considerations
Conceptual Synthetic Workflow
A logical synthetic route could involve the introduction of the iodo group onto a pre-existing aminobenzonitrile scaffold. The following diagram illustrates a hypothetical experimental workflow for its synthesis.
Caption: A conceptual workflow for the synthesis of this compound.
Detailed Hypothetical Experimental Protocol
The following is a generalized, hypothetical protocol for the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile. Note: This protocol has not been experimentally validated and should be adapted and optimized by qualified researchers.
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of 4-Amino-2-(trifluoromethyl)benzonitrile in a suitable anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide).
-
Addition of Iodinating Agent: To the stirred solution, add 1.0 to 1.2 equivalents of an iodinating agent, such as N-iodosuccinimide (NIS) or iodine (I₂), portion-wise at room temperature. The reaction may be exothermic, and cooling may be necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove any unreacted iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired this compound.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Potential Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities for this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. The following sections explore its potential as a scaffold in drug discovery.
Role as a Chemical Building Block
The presence of multiple functional groups allows for a variety of chemical transformations, making this compound a potentially valuable intermediate in the synthesis of more complex molecules.
Caption: Potential chemical transformations of this compound.
Hypothetical Signaling Pathway Interactions
Given the prevalence of similar structures in kinase inhibitors, it is plausible that derivatives of this compound could be designed to target specific signaling pathways implicated in diseases such as cancer. For instance, the anilinopyrimidine scaffold is a common feature in many epidermal growth factor receptor (EGFR) kinase inhibitors.
The diagram below illustrates a simplified, hypothetical interaction of a derivative of this compound with a generic receptor tyrosine kinase (RTK) signaling pathway.
Caption: Hypothetical inhibition of a generic RTK signaling pathway.
Conclusion
This compound is a chemical compound with significant potential for use as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data and biological activity are not yet widely published, its structural features suggest avenues for further research and development. This guide provides a summary of the available information and a conceptual framework for future investigations by qualified professionals. Researchers are encouraged to conduct thorough literature searches for any new information that may become available.
References
An In-depth Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a halogenated and trifluoromethyl-substituted aminobenzonitrile derivative. While its specific biological activities and detailed experimental protocols are not extensively documented in publicly available literature, its structural motifs suggest potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a summary of its known chemical and physical properties. Due to a lack of available data, detailed experimental protocols, biological activity, and associated signaling pathways for this specific compound cannot be provided at this time.
Chemical and Physical Properties
This section summarizes the key chemical and physical identifiers for this compound. The data is compiled from established chemical databases.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 852569-35-8 | [1] |
| Molecular Formula | C₈H₄F₃IN₂ | [1] |
| Molecular Weight | 312.03 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, MFCD09838955 | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | [1] |
| InChI Key | RJRDPZZROCNGCH-UHFFFAOYSA-N | [1] |
| XLogP3 | 2.5 | [1] |
| Topological Polar Surface Area | 49.8 Ų | [1] |
Synthesis and Experimental Protocols
-
Halogenation and Cyanation: Introduction of a halogen (e.g., bromine or iodine) onto a substituted aniline, followed by a cyanation reaction.
-
Nitration and Reduction: Introduction of a nitro group, followed by its reduction to an amino group.
It is important to note that these are generalized pathways for related molecules and would require significant optimization and adaptation for the specific synthesis of this compound.
Biological Activity and Signaling Pathways
There is currently a lack of publicly available data on the biological activity, mechanism of action, and involvement in signaling pathways for this compound. Screening assays and biological evaluations for this specific compound have not been reported in the accessible literature.
Applications in Research and Development
Given its structure, this compound is likely utilized as a building block in synthetic and medicinal chemistry. The presence of multiple functional groups—an amino group, an iodo group, a trifluoromethyl group, and a nitrile group—provides several reaction sites for the construction of more complex molecular architectures. The trifluoromethyl group, in particular, is a common feature in many pharmaceutical compounds due to its ability to enhance metabolic stability and binding affinity.
Logical Relationship of Functional Groups for Synthesis
The functional groups on the benzonitrile ring offer a logical workflow for its potential use as a synthetic intermediate.
Caption: Potential reaction pathways for the functional groups of the title compound.
Conclusion
This compound is a chemical compound with defined physical and chemical properties. However, there is a significant gap in the publicly accessible scientific literature regarding its biological activity, detailed experimental protocols, and its role in any signaling pathways. Researchers and drug development professionals interested in this molecule may need to undertake de novo synthesis and biological screening to elucidate its potential applications. The information provided in this guide is based on currently available data and will require updates as new research emerges.
References
An In-depth Technical Guide to the Molecular Weight of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed analysis of the molecular weight of the chemical compound 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. An accurate determination of molecular weight is fundamental for a wide range of applications in chemical research and pharmaceutical development, including stoichiometric calculations for chemical synthesis, preparation of solutions with precise concentrations, and characterization through analytical techniques such as mass spectrometry.
Chemical Identity
The first step in determining the molecular weight is to establish the precise molecular formula of the compound. Based on its chemical structure, the molecular formula for this compound has been identified as C₈H₄F₃IN₂[1][2][3][4][5]. This formula indicates that each molecule is composed of eight carbon atoms, four hydrogen atoms, three fluorine atoms, one iodine atom, and two nitrogen atoms.
Methodology for Molecular Weight Calculation
The molecular weight (MW) of a compound is calculated by summing the atomic weights of each constituent atom in its molecular formula. The standard atomic weights, as established by the International Union of Pure and Applied Chemistry (IUPAC), are used for this calculation. These values represent a weighted average of the masses of the naturally occurring isotopes of each element.
The protocol for the calculation is as follows:
-
Identify each unique element present in the molecular formula (C, H, F, I, N).
-
Determine the number of atoms for each element.
-
Obtain the standard atomic weight for each element from a reliable reference, such as the IUPAC Periodic Table.
-
Multiply the atom count of each element by its corresponding atomic weight to find the total mass contribution of that element.
-
Sum the total masses of all elements to arrive at the final molecular weight of the compound.
Data Presentation
The quantitative data required for the calculation are summarized in the tables below.
Table 1: Atomic Composition and Standard Atomic Weights
| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) |
| Carbon | C | 8 | 12.011[6][7][8] |
| Hydrogen | H | 4 | 1.008[9][10][11] |
| Fluorine | F | 3 | 18.9984[12][13] |
| Iodine | I | 1 | 126.9045[14][15][16] |
| Nitrogen | N | 2 | 14.007[17][18][19] |
Table 2: Detailed Molecular Weight Calculation
| Element | Atom Count (a) | Atomic Weight (b) | Subtotal (a × b) |
| Carbon | 8 | 12.011 | 96.088 |
| Hydrogen | 4 | 1.008 | 4.032 |
| Fluorine | 3 | 18.9984 | 56.9952 |
| Iodine | 1 | 126.9045 | 126.9045 |
| Nitrogen | 2 | 14.007 | 28.014 |
| Total | Molecular Weight ( g/mol ) | 312.0337 |
The calculated molecular weight is approximately 312.034 g/mol . This value aligns with published data for this compound, which is often rounded to 312.03 g/mol [1][2][4][5].
Visualization of Calculation Workflow
The logical process for calculating the molecular weight from the compound's formula is illustrated in the following diagram.
Caption: Workflow for calculating the molecular weight of the target compound.
Conclusion
The molecular weight of this compound is determined to be 312.034 g/mol . This value is derived from its molecular formula, C₈H₄F₃IN₂, and the standard atomic weights of its constituent elements. This precise figure is critical for ensuring accuracy and reproducibility in experimental research and manufacturing processes involving this compound.
References
- 1. echemi.com [echemi.com]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. This compound [cymitquimica.com]
- 6. Atomic/Molar mass [westfield.ma.edu]
- 7. youtube.com [youtube.com]
- 8. byjus.com [byjus.com]
- 9. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 10. quora.com [quora.com]
- 11. Hydrogen - Wikipedia [en.wikipedia.org]
- 12. Fluorine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 13. byjus.com [byjus.com]
- 14. Iodine History, Symbol & Properties | Study.com [study.com]
- 15. What is the atomic number of iodine? | Filo [askfilo.com]
- 16. #53 - Iodine - I [hobart.k12.in.us]
- 17. m.youtube.com [m.youtube.com]
- 18. Nitrogen - Wikipedia [en.wikipedia.org]
- 19. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
Elucidation of the Molecular Architecture: A Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Immediate Release
This whitepaper provides a comprehensive technical overview of the structural elucidation of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed guide to the spectroscopic and synthetic methodologies employed in its characterization.
Chemical Identity and Properties
This compound is a substituted aromatic compound with the molecular formula C₈H₄F₃IN₂ and a molecular weight of 312.03 g/mol .[1] Its structure is characterized by a benzene ring substituted with an amino (-NH₂), an iodo (-I), a trifluoromethyl (-CF₃), and a nitrile (-C≡N) group. The strategic placement of these functional groups imparts unique electronic properties, making it a valuable building block in the synthesis of complex organic molecules.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 852569-35-8 | PubChem |
| Molecular Formula | C₈H₄F₃IN₂ | [1] |
| Molecular Weight | 312.03 g/mol | [1] |
| Canonical SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | PubChem |
Spectroscopic Data for Structure Confirmation
The definitive structure of this compound was elucidated through a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms.
Table 2: NMR Spectroscopic Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | CD₃OD | 8.11 | s | - | Ar-H |
| 7.08 | s | - | Ar-H | ||
| ¹³C NMR | (CD₃)₂CO | 152.7 | - | - | C-NH₂ |
| 145.3 | - | - | C-I | ||
| 132.9 | q | ²JCF = 33 | C-CF₃ | ||
| 122.8 | q | ¹JCF = 272 | CF₃ | ||
| 115.1 | - | - | C-CN | ||
| 110.5 | q | ³JCF = 5.0 | Ar-C | ||
| 95.9 | - | - | Ar-C | ||
| 83.1 | q | ⁴JCF = 1.3 | Ar-C | ||
| ¹⁹F NMR | (CD₃)₂CO | -63.38 | s | - | CF₃ |
Source: Royal Society of Chemistry, Supplementary Information
High-Resolution Mass Spectrometry (HRMS)
HRMS confirms the elemental composition and exact mass of the molecule.
Table 3: High-Resolution Mass Spectrometry Data
| Ionization Mode | Calculated Mass (M+H)⁺ | Found Mass (M+H)⁺ |
| ESI⁺ | 312.9444 | 312.9443 |
Source: Royal Society of Chemistry, Supplementary Information
Infrared (IR) Spectroscopy
Table 4: Predicted Infrared Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Amino) | Symmetric & Asymmetric Stretch | 3500 - 3300 |
| C≡N (Nitrile) | Stretch | 2260 - 2220 |
| C-H (Aromatic) | Stretch | 3100 - 3000 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-F (Trifluoromethyl) | Stretch | 1350 - 1100 |
| C-I | Stretch | 600 - 500 |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound is achieved through the iodination of 4-amino-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a 1:1 mixture of THF and methanol.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).
-
Stir the solution for 16 hours at room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water (twice) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the solid product.
-
Purify the crude product by silica gel column chromatography using a gradient of 10-30% ethyl acetate in hexane to afford pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra were recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.
Workflow and Logical Relationships
The structural elucidation of this compound follows a logical progression from synthesis to comprehensive spectroscopic analysis.
This comprehensive analysis provides unambiguous confirmation of the structure of this compound, a compound of significant interest to the scientific community. The detailed experimental protocols and spectroscopic data presented herein serve as a valuable resource for researchers working with this and related molecules.
References
An In-Depth Technical Guide to the Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This technical guide provides a comprehensive overview of a potential synthetic pathway for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis involves a two-stage process: the preparation of the precursor 4-Amino-2-(trifluoromethyl)benzonitrile, followed by its selective iodination.
Stage 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
The synthesis of the key intermediate, 4-Amino-2-(trifluoromethyl)benzonitrile, is a well-documented three-step process commencing from m-trifluoromethyl fluorobenzene.[1][2] This pathway involves an initial bromination, followed by cyanation, and finally amination to yield the desired product.
Experimental Protocol: Three-Step Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile[1][2]
Step 1: Positional Bromination of m-Trifluoromethyl Fluorobenzene
-
Reagents: m-Trifluoromethyl fluorobenzene, Glacial acetic acid, Concentrated sulfuric acid, 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
-
Procedure: A mixture of m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid is charged into a reactor. The mixture is heated to reflux with stirring. DBDMH is then added portion-wise over a period of time. The reaction is continued for 5-7 hours. After completion, the reaction mixture is cooled and washed with an ice-water solution to yield 4-Fluoro-2-(trifluoromethyl)bromobenzene.
Step 2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene
-
Reagents: 4-Fluoro-2-(trifluoromethyl)bromobenzene, Quinoline, Cuprous cyanide (CuCN).
-
Procedure: Quinoline and cuprous cyanide are heated under reflux with stirring. 4-Fluoro-2-(trifluoromethyl)bromobenzene is then added dropwise to the refluxing mixture. The reaction is maintained at reflux for approximately 22 hours. The product, 4-Fluoro-2-(trifluoromethyl)benzonitrile, is then isolated via steam distillation.
Step 3: Amination of 4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Reagents: 4-Fluoro-2-(trifluoromethyl)benzonitrile, Ethanol, Liquid ammonia.
-
Procedure: 4-Fluoro-2-(trifluoromethyl)benzonitrile is dissolved in ethanol in a sealed reactor. Liquid ammonia is introduced into the reactor. The mixture is heated to approximately 120-122°C and the reaction is allowed to proceed for 8-10 hours. The resulting crude product is then purified by recrystallization from toluene to afford 4-Amino-2-(trifluoromethyl)benzonitrile.
Quantitative Data for the Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
| Step | Product | Molar Ratio of Key Reagents | Reaction Time (hours) | Reaction Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1 | 4-Fluoro-2-(trifluoromethyl)bromobenzene | DBDMH : m-Trifluoromethyl fluorobenzene = 0.6 : 1 | 5 - 7 | Reflux | Not Specified | Not Specified | [2] |
| 2 | 4-Fluoro-2-(trifluoromethyl)benzonitrile | Not Specified | 22 | Reflux | Not Specified | Not Specified | [1] |
| 3 | 4-Amino-2-(trifluoromethyl)benzonitrile | Liquid ammonia : 4-Fluoro-2-(trifluoromethyl)benzonitrile = 1.5 : 1 | 8 - 10 | 120 - 122 | 73 - 75 (overall) | > 99 | [1][2] |
Stage 2: Proposed Synthesis of this compound
The final step in the synthesis is the selective iodination of 4-Amino-2-(trifluoromethyl)benzonitrile. The amino group is a strong activating group and an ortho, para-director. As the para position is occupied by the trifluoromethyl group, electrophilic substitution is directed to the ortho positions (C3 and C5). The trifluoromethyl group at C2 and the nitrile group at C1 are both electron-withdrawing and deactivating, which will influence the regioselectivity of the iodination. The C5 position is sterically less hindered and electronically favored for electrophilic attack compared to the C3 position, which is situated between the bulky trifluoromethyl group and the nitrile group. Therefore, iodination is predicted to occur selectively at the C5 position.
Proposed Experimental Protocol: Iodination of 4-Amino-2-(trifluoromethyl)benzonitrile
A mild and efficient method for the para-selective iodination of anilines utilizes molecular iodine in a mixture of pyridine and dioxane. This protocol can be adapted for the ortho-iodination of 4-Amino-2-(trifluoromethyl)benzonitrile.
-
Reagents: 4-Amino-2-(trifluoromethyl)benzonitrile, Dioxane, Pyridine, Iodine.
-
Proposed Procedure: 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in a 1:1 mixture of dioxane and pyridine. The solution is cooled to 0°C in an ice bath. Molecular iodine is then added in one portion. The reaction mixture is stirred at 0°C for one hour, followed by stirring for an additional hour at room temperature. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the reaction mixture would be worked up to isolate the desired product, this compound. Purification could be achieved through column chromatography or recrystallization.
Logical Workflow for the Proposed Iodination
Caption: Proposed experimental workflow for the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile.
Overall Synthesis Pathway
The complete synthesis of this compound is depicted in the following reaction scheme.
Caption: Overall synthesis pathway for this compound.
References
Unveiling the Therapeutic Potential: A Technical Guide to the Predicted Biological Activity of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the predicted biological activity of the novel chemical entity, 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. Due to the absence of direct experimental data on this specific molecule in publicly available literature, this document extrapolates potential therapeutic applications and mechanisms of action based on a thorough analysis of its structural analogs and the broader class of benzonitrile derivatives. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, offering insights into potential areas of investigation, relevant experimental protocols, and key signaling pathways that may be modulated.
Introduction: The Promise of a Novel Scaffold
This compound is a unique aromatic compound characterized by an aminobenzonitrile core, further functionalized with an iodine atom and a trifluoromethyl group. While direct biological data for this compound is not yet available, its structural components suggest significant potential in medicinal chemistry. The parent compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is a known and valuable intermediate in the synthesis of various pharmaceutical agents, including potential treatments for breast cancer and non-steroidal androgen receptor modulators.[1][2] The addition of an iodine atom introduces a versatile handle for further chemical modification and can also enhance biological activity through halogen bonding or by altering pharmacokinetic properties.
This guide will explore the anticipated biological activities of this compound by examining the established pharmacology of its structural relatives.
Predicted Biological Activities and Therapeutic Areas
Based on the known activities of analogous compounds, this compound is predicted to exhibit potential in the following therapeutic areas:
-
Oncology: Benzonitrile derivatives have demonstrated a wide array of anticancer activities.[3] These include the inhibition of key cellular processes such as tubulin polymerization, the disruption of immune checkpoints like the PD-1/PD-L1 interaction, and the inhibition of various protein kinases crucial for cancer cell survival and proliferation.[3][4] The 4-amino-2-(trifluoromethyl)benzonitrile core is specifically implicated in the synthesis of benzimidazoles that inhibit the growth of endothelial cells, suggesting anti-angiogenic potential.
-
Antiviral Infections: Certain benzonitrile derivatives have been identified as potent inhibitors of viral entry, particularly against the Hepatitis C Virus (HCV).[3]
-
Antimicrobial Infections: The benzonitrile scaffold is present in compounds with demonstrated antibacterial and antifungal properties.[3]
Potential Mechanisms of Action and Signaling Pathways
The biological effects of this compound are likely to be mediated through the modulation of specific signaling pathways. Based on the activities of related compounds, the following pathways represent promising areas of investigation:
-
Kinase Signaling Cascades: Many benzonitrile derivatives function as kinase inhibitors.[3] These enzymes are critical components of signaling pathways that regulate cell growth, differentiation, and survival, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.[5]
-
Immune Checkpoint Modulation: Small molecule inhibitors of the PD-1/PD-L1 interaction containing a benzonitrile moiety have been developed, suggesting a potential role in cancer immunotherapy.[3]
Quantitative Data from Analogous Compounds
While no quantitative data exists for this compound, the following table summarizes the biological activity of a representative benzonitrile derivative to provide a reference for potential potency.
| Compound Class | Target | Assay System | IC50/EC50 |
| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative | HCV Entry | Cell-based assay | 0.022 µM |
Table 1: Biological Activity of a Representative Benzonitrile Derivative.[3]
Recommended Experimental Protocols
To elucidate the biological activity of this compound, the following experimental protocols are recommended.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the effect of the compound on cell viability and is a primary screen for potential anticancer activity.[3][6]
Methodology:
-
Cell Plating: Seed cancer cell lines in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.[6]
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48-72 hours.[6]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Enzyme Inhibition Assay (General Protocol)
This protocol can be adapted to assess the inhibitory effect of the compound on specific enzymes, such as various kinases.[7]
Methodology:
-
Preparation: Prepare a series of dilutions of the test compound in an appropriate assay buffer.
-
Enzyme-Inhibitor Incubation: In a microplate, add the target enzyme solution and the different concentrations of the test compound. Include a control with the enzyme and buffer only. Pre-incubate to allow for binding.[7]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.[7]
-
Data Acquisition: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.[7]
-
Analysis: Determine the IC50 value of the compound for the specific enzyme.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacteria and fungi.[6][7]
Methodology:
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.[7]
-
Inoculation: Add a standardized suspension of the target microorganism to each well.[6]
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]
Conclusion and Future Directions
While the biological activity of this compound remains to be experimentally determined, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the fields of oncology, virology, and microbiology. The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and binding affinity, while the iodo substituent offers a site for further chemical elaboration to optimize activity and selectivity.
Future research should focus on the synthesis of this compound and its evaluation in the in vitro assays outlined in this guide. Positive results from these initial screens would warrant further investigation into its mechanism of action, including target identification and evaluation in more complex cellular and in vivo models. This systematic approach will be crucial in unlocking the full therapeutic potential of this promising novel compound.
References
- 1. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key fluorinated building block in medicinal chemistry. This document details its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential applications in the development of novel therapeutics.
Core Compound Properties
This compound is a substituted aromatic nitrile featuring an amino group, an iodine atom, and a trifluoromethyl group. These functionalities impart unique chemical properties that make it a valuable intermediate in the synthesis of complex pharmaceutical agents.
| Property | Value |
| CAS Number | 852569-35-8 |
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.03 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, 4-amino-2-(trifluoromethyl)-5-iodobenzonitrile |
| Appearance | Solid |
| Purity | Typically ≥97% |
Synthesis of this compound
The primary route for the synthesis of this compound is through the electrophilic iodination of its precursor, 4-amino-2-(trifluoromethyl)benzonitrile.
Experimental Protocol: Iodination of 4-Amino-2-(trifluoromethyl)benzonitrile
This protocol outlines the laboratory-scale synthesis of the title compound.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a 1:1 mixture of THF and methanol.
-
To this solution, add N-Iodosuccinimide (1.1 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Following the reaction period, concentrate the solution under reduced pressure to remove the solvents.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with two portions of water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the solid product.
Quantitative Data:
| Parameter | Value |
| Yield | 93% |
Synthesis Workflow
The synthesis of this compound can be visualized as a straightforward, single-step iodination reaction from a readily available precursor.
Caption: Synthetic workflow for the iodination of 4-amino-2-(trifluoromethyl)benzonitrile.
Applications in Drug Discovery
While specific drugs derived from this compound are not yet prevalent in publicly available literature, its structural motifs and those of its precursor are found in a variety of biologically active molecules. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity, while the amino and iodo groups provide versatile handles for further chemical modifications.
This intermediate is a valuable starting material for the synthesis of:
-
Benzimidazoles: This class of compounds is known to exhibit a wide range of biological activities, including anticancer properties through the inhibition of endothelial cell growth.
-
Androgen Receptor Modulators: The core structure is relevant in the development of non-steroidal androgen receptor modulators, which are investigated for hormone-related therapies.
-
Kinase Inhibitors: The aminobenzonitrile scaffold is a common feature in various kinase inhibitors, which are a major class of anticancer drugs.
The iodine atom in this compound is particularly useful for introducing further molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the facile synthesis of biaryl structures, which are common in pharmacologically active compounds.
Logical Workflow for Drug Discovery Application
The utility of this compound as a building block in drug discovery can be illustrated through a generalized workflow for the synthesis of biaryl derivatives via a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized drug discovery workflow using this compound.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development. Its straightforward synthesis and versatile chemical handles make it a valuable component in the toolkit for creating novel and effective therapeutic agents.
References
An In-Depth Technical Guide to the Potential Applications of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a halogenated aromatic nitrile that holds significant potential as a versatile building block in medicinal chemistry and materials science. Its trifluoromethyl and iodo substituents offer unique electronic properties and synthetic handles for the construction of complex molecular architectures. While direct literature on the applications of this specific compound is limited, its structural similarity to other known pharmaceutical intermediates suggests its utility in the development of targeted therapeutics, particularly kinase inhibitors. This guide explores the physicochemical properties of this compound, its potential synthetic applications based on analogous compounds, and a prospective role in the discovery of novel drug candidates.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₈H₄F₃IN₂. A summary of its key computed physicochemical properties is presented in Table 1. The presence of the electron-withdrawing trifluoromethyl group and the bulky iodo substituent significantly influences the molecule's reactivity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃IN₂ | PubChem |
| Molecular Weight | 312.03 g/mol | PubChem |
| CAS Number | 1999881-36-5 | |
| Appearance | Solid | CymitQuimica[1] |
| Purity | ≥97% | CymitQuimica[1] |
| InChI Key | RJRDPZZROCNGCH-UHFFFAOYSA-N | PubChem |
| Canonical SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N | PubChem |
Potential Applications in Medicinal Chemistry
The primary anticipated application of this compound is as a key intermediate in the synthesis of biologically active molecules, particularly kinase inhibitors. The iodo group provides a reactive site for various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse substituents. The adjacent amino group can be utilized for the construction of heterocyclic ring systems, a common feature in many kinase inhibitor scaffolds.
Synthesis of Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitors
Based on the reported synthesis of related compounds, this compound is a promising starting material for the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These scaffolds are known to be potent inhibitors of various kinases, including FMS-like tyrosine kinase 3 (FLT3) and Janus kinases (JAKs), which are implicated in various cancers and inflammatory diseases.
A plausible synthetic route, adapted from the synthesis of analogous bromo-derivatives, is outlined below.
-
Cyclization: this compound (1.0 eq) is reacted with a suitable pyrazole derivative, such as 3-amino-4-cyanopyrazole, in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide). The reaction mixture is heated to facilitate the cyclization and formation of the pyrazolo[3,4-d]pyrimidine core.
-
Cross-Coupling: The resulting iodinated pyrazolo[3,4-d]pyrimidine intermediate is then subjected to a Suzuki cross-coupling reaction with a boronic acid or ester derivative (R-B(OR)₂). This step introduces a diversity element (R group) at the iodo-position. The reaction is typically catalyzed by a palladium catalyst (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., sodium carbonate) in a suitable solvent mixture (e.g., toluene/ethanol/water).
-
Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel.
Signaling Pathways of Potential Therapeutic Targets
The downstream products synthesized from this compound could potentially target key signaling pathways involved in cancer cell proliferation and survival. For instance, inhibitors of the FLT3 signaling pathway are of significant interest for the treatment of Acute Myeloid Leukemia (AML).
Figure 1: Simplified FLT3 signaling pathway and the potential point of intervention for an inhibitor.
Synthetic Workflow
The general workflow for utilizing this compound in a drug discovery context would involve a multi-step process, from initial reaction to the generation of a final, biologically active compound.
Figure 2: General synthetic workflow for the utilization of the title compound in drug discovery.
Conclusion
This compound represents a valuable, albeit under-explored, building block for synthetic and medicinal chemistry. Its trifunctional nature provides a versatile platform for the generation of diverse and complex molecules. While direct evidence of its application is currently scarce, the established utility of structurally similar compounds strongly suggests its potential in the development of novel kinase inhibitors and other targeted therapeutics. Further research into the reactivity and applications of this compound is warranted and could lead to the discovery of new and effective treatments for a range of diseases.
References
Technical Guide: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile as a Key Synthetic Intermediate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, focusing on its role as a chemical intermediate in synthetic chemistry. Due to a lack of publicly available data on a specific biological mechanism of action, this guide will detail its chemical properties and its application as a building block in the synthesis of more complex molecules, which may have biological activity.
Chemical Properties and Identification
This compound is a substituted aromatic compound with the molecular formula C₈H₄F₃IN₂.[1] Its structure features an aminobenzonitrile core with iodo and trifluoromethyl substituents, which impart specific reactivity and properties that are valuable in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃IN₂ | PubChem[1] |
| Molecular Weight | 312.03 g/mol | PubChem[1] |
| CAS Number | 852569-35-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile | PubChem[1] |
Role in Organic Synthesis
The primary utility of this compound lies in its function as a versatile intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science.[2] The different functional groups on the benzene ring—amino, iodo, nitrile, and trifluoromethyl—offer multiple reaction sites for chemical modifications.
-
The iodo group is a key feature for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of carbon-carbon bonds to build more complex molecular scaffolds.[2]
-
The amino group can be a site for acylation, alkylation, or diazotization, leading to a wide range of derivatives.
-
The trifluoromethyl group is known to enhance metabolic stability and binding affinity of final drug compounds.[2]
-
The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of heterocyclic rings.
A related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, is noted as a high-purity pharmaceutical intermediate used in the synthesis of molecules for cardiovascular health, neurological research, and oncology.[3] This suggests that this compound could be used in similar synthetic strategies where an additional point of modification (the iodo group) is desired.
Synthetic Workflow Visualization
The following diagram illustrates a generalized synthetic workflow where this compound could be utilized as a starting material or intermediate.
Caption: Generalized synthetic pathways using this compound.
Potential Applications in Drug Discovery
While there is no direct evidence of the mechanism of action for this compound itself, its structural motifs are present in various biologically active compounds. For instance, derivatives of 5-trifluoromethyl-pyrimidine have been investigated as EGFR inhibitors for cancer therapy.[4] Additionally, trifluoromethyl-containing compounds have been explored as dual inhibitors of FLT3 and CHK1 for acute myeloid leukemia.[5] This suggests that this compound is a valuable starting material for the synthesis of kinase inhibitors and other potential therapeutic agents.
Conclusion
This compound is a key chemical intermediate with significant potential in the synthesis of novel pharmaceuticals and advanced materials. Its multifunctional structure allows for diverse chemical transformations, making it a valuable building block for creating complex molecular architectures. At present, its role is defined by its utility in synthesis rather than a specific, inherent biological mechanism of action. Future research may lead to the development of biologically active compounds derived from this versatile intermediate.
References
- 1. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. The Essential Role of 4-Amino-2-(trifluoromethyl)benzonitrile in Pharmaceutical Manufacturing | EASTFINE [eastfine.net]
- 4. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of available safety and handling information for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile and its structural analogs. It is intended for informational purposes for qualified professionals and is not a substitute for a comprehensive Safety Data Sheet (SDS) and a thorough risk assessment prior to handling. Always consult the most up-to-date SDS from your supplier and adhere to all institutional and regulatory safety protocols.
Introduction
This compound is a halogenated and trifluoromethylated aromatic nitrile. Compounds with these structural motifs are of significant interest in medicinal chemistry and materials science due to their unique electronic and lipophilic properties, which can influence biological activity and material characteristics. The presence of an amino group, an iodo substituent, and a trifluoromethyl group on the benzonitrile scaffold suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. Given its reactive functional groups and potential biological activity, a thorough understanding of its safety and handling is paramount for researchers and professionals in drug development.
While specific comprehensive safety and experimental data for this compound (CAS No. 852569-35-8) is not extensively published in publicly accessible literature, this guide consolidates available information and provides guidance based on structurally related compounds.
Physicochemical and Toxicological Data
Quantitative data for this compound and its close structural analogs are summarized below for comparative purposes. It is crucial to note that the toxicological data for the analogs should be used for preliminary hazard assessment only and may not accurately reflect the properties of the target compound.
Table 1: Physicochemical Properties
| Property | This compound | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Iodo-2-(trifluoromethyl)benzonitrile |
| CAS Number | 852569-35-8[1][2] | 654-70-6 | 101066-87-9 |
| Molecular Formula | C₈H₄F₃IN₂[3] | C₈H₅F₃N₂ | C₈H₃F₃IN |
| Molecular Weight | 312.03 g/mol [3] | 186.13 g/mol [4] | 297.02 g/mol [5] |
| Appearance | Solid (form not specified) | Tan solid | Solid |
| Melting Point | Not available | 141-145 °C | 50-55 °C[5] |
| Boiling Point | Not available | Not available | Not available |
| XLogP3 | 2.5[3] | 1.8 | Not available |
Table 2: Toxicological Information (Based on Analogs)
| Hazard | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Iodo-2-(trifluoromethyl)benzonitrile |
| Acute Oral Toxicity | Harmful if swallowed.[4] | Harmful if swallowed. |
| Acute Dermal Toxicity | Toxic in contact with skin.[4] | Harmful in contact with skin. |
| Acute Inhalation Toxicity | Fatal if inhaled.[4] | Harmful if inhaled. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][6] | Causes skin irritation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][6] | Causes serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation.[7] | May cause respiratory irritation. |
| Skin Sensitization | May cause an allergic skin reaction.[4] | Not classified |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[7] | May cause respiratory irritation (Respiratory system).[5] |
Hazard Identification and Safety Precautions
Based on the available data for the target compound and its analogs, this compound should be handled as a hazardous substance.
Primary Hazards:
-
Acute Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: Expected to cause skin, eye, and respiratory tract irritation.
-
Sensitization: Potential for allergic skin reaction.
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6][8] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[8]
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[6]
Experimental Protocols and Handling Procedures
General Workflow for Handling Solid Reagents:
Caption: General workflow for safely handling solid chemical reagents.
First Aid Measures:
In the event of exposure, follow these general first-aid procedures and seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.
Caption: First-aid response to chemical exposure.
Synthesis and Reactivity
While a specific, detailed synthesis protocol for this compound was not found, general synthetic strategies for the related compound, 4-Amino-2-(trifluoromethyl)benzonitrile, often involve multi-step processes starting from substituted benzenes.[9] These can include nitration, reduction, halogenation, and cyanation reactions.[9] The synthesis of the iodo-substituted analog would likely involve an iodination step on a suitable precursor.
Incompatible Materials:
-
Strong Oxidizing Agents: Can cause violent reactions.
-
Strong Acids: May react exothermically.
-
Strong Reducing Agents: May lead to vigorous reactions.
Hazardous Decomposition Products:
Under fire conditions, thermal decomposition may produce:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Hydrogen fluoride (HF)
-
Hydrogen iodide (HI)
Biological Activity and Signaling Pathways
There is currently no information available in the searched literature regarding the specific biological activity or involvement in signaling pathways of this compound. The biological effects of this compound would need to be determined through dedicated in vitro and in vivo studies. The structural alerts present in the molecule suggest that it could be biologically active, warranting careful handling to avoid unintended exposure.
Conclusion
This compound is a chemical compound with potential applications in research and development, particularly in the synthesis of novel pharmaceutical agents. Due to the limited availability of specific safety data, it must be handled with a high degree of caution, assuming it possesses hazards similar to or greater than its structural analogs. Adherence to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, is essential to minimize the risk of exposure. A thorough risk assessment should be conducted before any handling or experimental use of this compound.
References
- 1. combi-blocks.com [combi-blocks.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Amino-2-(trifluoromethyl)benzonitrile | C8H5F3N2 | CID 522170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-碘-2-(三氟甲基)苯腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. nbinno.com [nbinno.com]
A Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Physicochemical Properties, Solubility, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data on 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a fluorinated aromatic nitrile of interest in medicinal chemistry and materials science. This document collates known physicochemical properties, outlines a general experimental protocol for determining its solubility, and explores its potential biological relevance as an intermediate in the synthesis of kinase inhibitors, with a focus on the JAK-STAT signaling pathway.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃IN₂ | PubChem[1] |
| Molecular Weight | 312.03 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 852569-35-8 | PubChem[1] |
| XLogP3 | 2.5 | PubChem[1] |
| Physical State | Solid (predicted) | CymitQuimica[2] |
Solubility Data
Quantitative experimental solubility data for this compound in common laboratory solvents is not extensively documented in publicly accessible literature. However, based on the predicted lipophilicity (XLogP3 of 2.5), it is anticipated to have low solubility in aqueous solutions and higher solubility in organic solvents.
For a related compound, 2-Amino-4-(trifluoromethoxy)benzonitrile, solubility has been noted in organic solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Given the structural similarities, it is plausible that this compound exhibits comparable solubility behavior.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for determining the solubility of a test compound like this compound. This method is based on the principle of finding the maximum concentration of a solute that can be dissolved in a solvent to form a clear solution.
Objective: To determine the approximate solubility of this compound in a selection of common laboratory solvents at a specified temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected solvents (e.g., Water, Ethanol, Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Glass vials with screw caps
Procedure:
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).
-
Serial Dilutions: Create a series of standard solutions of known concentrations from the stock solution for generating a calibration curve.
-
Equilibrium Solubility Measurement:
-
Add an excess amount of this compound to a known volume of each test solvent in separate vials.
-
Seal the vials and agitate them in a thermostatic shaker at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Quantification:
-
Carefully collect an aliquot of the supernatant from each vial.
-
Dilute the supernatant with an appropriate solvent if necessary to fall within the linear range of the calibration curve.
-
Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.
-
Use the regression equation from the calibration curve to determine the concentration of this compound in the saturated supernatant samples. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
Workflow for Solubility Determination
Caption: Generalized workflow for determining the solubility of a chemical compound.
Biological Relevance and Signaling Pathways
While this compound is primarily documented as a chemical intermediate, its structural motifs are found in molecules with significant biological activity. Specifically, the aminobenzonitrile core is a key pharmacophore in a class of targeted therapies known as Janus kinase (JAK) inhibitors.[3] These inhibitors are crucial in treating various autoimmune diseases and cancers.[3][4]
The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors, playing a central role in the immune system.[5][6][7][8] Dysregulation of this pathway is implicated in a range of inflammatory and proliferative disorders.[9]
The JAK-STAT Signaling Pathway:
-
Ligand Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization of receptor subunits.[5][6]
-
JAK Activation: This dimerization brings the associated Janus kinases (JAKs) into close proximity, allowing them to phosphorylate and activate each other (trans-phosphorylation).[5][6]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins.[5][6] Once docked, the STATs are themselves phosphorylated by the JAKs.[5][6]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form dimers (homo- or heterodimers), and translocate into the nucleus.[5][6]
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.[5][6] This leads to the cellular responses dictated by the initial cytokine signal, such as inflammation, proliferation, or differentiation.
Mechanism of JAK Inhibition:
JAK inhibitors are small molecules that typically function by competing with ATP for the binding site within the kinase domain of JAKs.[4] By blocking the activity of JAKs, these inhibitors prevent the phosphorylation cascade, thereby inhibiting the downstream signaling of STATs and mitigating the effects of pro-inflammatory cytokines.[3][4] The structural features of this compound make it a valuable building block for the synthesis of such inhibitors.
JAK-STAT Signaling Pathway Diagram
Caption: The JAK-STAT signaling pathway and the inhibitory action of JAK inhibitors.
References
- 1. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [cymitquimica.com]
- 3. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 4. ajmc.com [ajmc.com]
- 5. researchgate.net [researchgate.net]
- 6. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
An In-Depth Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a halogenated and trifluoromethyl-substituted aromatic nitrile, has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern offers multiple reaction sites, making it a crucial intermediate in the synthesis of complex heterocyclic compounds, particularly those targeting protein kinases. This technical guide provides a comprehensive overview of the discovery, synthesis, chemical properties, and applications of this versatile compound, with a focus on its role in the development of novel therapeutics.
Introduction and Discovery
The precise discovery and first reported synthesis of this compound are not extensively documented in publicly available literature. However, its emergence is intrinsically linked to the broader exploration of trifluoromethyl-substituted benzonitriles as key intermediates in drug discovery. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering improved metabolic stability and increased lipophilicity, which can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of the amino, iodo, and cyano functionalities provides a rich chemical scaffold for the construction of diverse molecular architectures.
The development of synthetic routes to its precursor, 4-amino-2-(trifluoromethyl)benzonitrile, paved the way for the introduction of the iodo group at the 5-position. This subsequent iodination created a valuable handle for further chemical modifications, particularly through cross-coupling reactions, significantly expanding its utility in the synthesis of complex drug-like molecules.
Physicochemical Properties
A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound [1]
| Property | Value |
| CAS Number | 852569-35-8 |
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.03 g/mol |
| Appearance | Solid |
| IUPAC Name | This compound |
| Synonyms | 4-Amino-5-iodo-2-(trifluoromethyl)-benzenecarbonitrile, 4-amino-2-(trifluoromethyl)-5-iodobenzonitrile |
| InChI | InChI=1S/C8H4F3IN2/c9-8(10,11)5-2-7(14)6(12)1-4(5)3-13/h1-2H,14H2 |
| InChIKey | RJRDPZZROCNGCH-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1I)N)C(F)(F)F)C#N |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 4-Amino-2-(trifluoromethyl)benzonitrile
A common method for the synthesis of 4-amino-2-(trifluoromethyl)benzonitrile involves a multi-step process starting from m-trifluoromethyl fluorobenzene.[2][3]
Experimental Protocol (based on patented methods for the precursor): [2][3]
-
Positioning Bromination: m-Trifluoromethyl fluorobenzene is subjected to bromination to introduce a bromine atom at a specific position.
-
Cyano Group Replacement: The bromo-intermediate undergoes a cyanation reaction, typically using a cyanide source to replace the bromine with a nitrile group.
-
Aminolysis Substitution: The fluoro-intermediate is then subjected to aminolysis, where the fluorine atom is displaced by an amino group to yield 4-amino-2-(trifluoromethyl)benzonitrile.
Iodination of 4-Amino-2-(trifluoromethyl)benzonitrile
The final step to obtain the target compound is the regioselective iodination of 4-amino-2-(trifluoromethyl)benzonitrile. The amino group is an activating group and directs electrophilic substitution to the ortho and para positions. Since the para position is already occupied, the iodine will be directed to the ortho position (position 5).
Hypothetical Experimental Protocol:
-
Dissolution: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., dichloromethane or acetic acid).
-
Iodinating Agent: Add an iodinating agent such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction, extract the product into an organic solvent, wash with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to remove excess iodine, and then with brine.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Applications in Drug Discovery and Development
This compound is a highly valuable intermediate in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitors. The distinct functionalities on the aromatic ring allow for sequential and regioselective modifications.
-
Amino Group: Can act as a nucleophile or be transformed into other functional groups. It is often a key interaction point with the target protein.
-
Iodo Group: Serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide variety of substituents.
-
Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings.
-
Trifluoromethyl Group: Enhances metabolic stability and modulates the electronic properties of the molecule.
Role in the Synthesis of Kinase Inhibitors
Protein kinases are a crucial class of enzymes involved in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The scaffold of this compound is well-suited for the synthesis of kinase inhibitors that often feature a heterocyclic core.
While specific, publicly disclosed drug candidates synthesized directly from this intermediate are not readily identifiable, its structural motifs are present in various patented kinase inhibitors. The general strategy involves using the amino and iodo groups to construct a heterocyclic core that can bind to the ATP-binding site of a target kinase.
References
- 1. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: An Application Note and Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in two main stages: the preparation of the precursor, 4-Amino-2-(trifluoromethyl)benzonitrile, followed by its selective iodination.
Introduction
This compound is a valuable building block in medicinal chemistry due to its unique substitution pattern, which allows for diverse chemical modifications. The presence of an amino group, a nitrile moiety, a trifluoromethyl group, and an iodine atom on the benzene ring offers multiple reaction sites for the construction of complex molecular architectures. This protocol outlines a reliable and reproducible method for its laboratory-scale synthesis.
Overall Reaction Scheme
Caption: Overall two-step synthesis pathway.
Experimental Protocols
Part 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
This procedure is adapted from established patent literature and involves a three-step sequence starting from m-trifluoromethylfluorobenzene.[1][2]
Step 1.1: Bromination of m-Trifluoromethylfluorobenzene
-
Materials:
-
m-Trifluoromethylfluorobenzene
-
Dibromohydantoin
-
Glacial Acetic Acid
-
Concentrated Sulfuric Acid
-
-
Procedure:
-
In a reaction vessel equipped with a stirrer, reflux condenser, and addition funnel, charge m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.
-
Heat the mixture to reflux with stirring.
-
Add dibromohydantoin portion-wise over a period of 1-2 hours.
-
Continue refluxing for 5-7 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-Fluoro-2-(trifluoromethyl)bromobenzene.
-
Step 1.2: Cyanation of 4-Fluoro-2-(trifluoromethyl)bromobenzene
-
Materials:
-
4-Fluoro-2-(trifluoromethyl)bromobenzene
-
Cuprous Cyanide (CuCN)
-
Quinoline
-
-
Procedure:
-
In a reaction vessel, combine 4-Fluoro-2-(trifluoromethyl)bromobenzene, cuprous cyanide, and quinoline.
-
Heat the mixture to reflux and maintain for 20-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Upon completion, cool the mixture and perform steam distillation to isolate the product, 4-Fluoro-2-(trifluoromethyl)benzonitrile.
-
Step 1.3: Amination of 4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Materials:
-
4-Fluoro-2-(trifluoromethyl)benzonitrile
-
Ethanol
-
Liquid Ammonia
-
-
Procedure:
-
In a pressure reactor, dissolve 4-Fluoro-2-(trifluoromethyl)benzonitrile in ethanol.
-
Cool the solution and introduce liquid ammonia.
-
Seal the reactor and heat to 120-125 °C for 8-10 hours.
-
After cooling, vent the excess ammonia and concentrate the reaction mixture.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene) to yield 4-Amino-2-(trifluoromethyl)benzonitrile.
-
| Parameter | Value | Reference |
| Purity of 4-Amino-2-(trifluoromethyl)benzonitrile | >99% (HPLC) | [1][2] |
| Overall Yield | 73-75% | [1][2] |
Part 2: Synthesis of this compound
This step involves the selective electrophilic iodination of 4-Amino-2-(trifluoromethyl)benzonitrile. The amino group is a strong ortho, para-director, and the position ortho to the amino group (5-position) is activated towards electrophilic substitution.
Step 2.1: Iodination using N-Iodosuccinimide (NIS)
-
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
N-Iodosuccinimide (NIS)
-
Acetonitrile
-
-
Procedure:
-
In a round-bottom flask, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in acetonitrile.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure this compound.
-
| Reagent | Function |
| 4-Amino-2-(trifluoromethyl)benzonitrile | Substrate |
| N-Iodosuccinimide (NIS) | Iodinating Agent |
| Acetonitrile | Solvent |
Workflow Diagram
Caption: Detailed workflow for the synthesis.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.
| Property | Value |
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.03 g/mol [3] |
| Appearance | Solid |
| CAS Number | 852569-35-8[3] |
Expected analytical data would include ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure. Purity can be assessed by HPLC.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Trifluoromethyl-containing compounds, cyanides, and iodine reagents are toxic and should be handled with care.
-
Reactions involving pressure should be conducted behind a blast shield.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. This compound | C8H4F3IN2 | CID 25067377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Using 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The strategic incorporation of fluorine-containing building blocks is a cornerstone of contemporary drug discovery, often imparting desirable pharmacokinetic and metabolic properties to bioactive molecules. 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a valuable, albeit sterically hindered and electronically complex, building block for the synthesis of novel pharmaceutical intermediates and functional materials. The presence of an electron-donating amino group, an electron-withdrawing trifluoromethyl group, and a nitrile moiety on the same aromatic ring, in addition to the sterically demanding iodo group, presents unique challenges and opportunities in cross-coupling chemistry.
Extensive searches for specific cross-coupling reactions involving this compound did not yield published examples with detailed protocols. Therefore, the following application notes provide generalized yet detailed protocols for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions. These protocols are based on established methodologies for electronically and sterically similar aryl iodides and should be considered as robust starting points for optimization.
Structure and Reactivity
This compound possesses a unique substitution pattern that influences its reactivity. The iodo group serves as the primary reactive site for oxidative addition to a palladium(0) catalyst. The trifluoromethyl group, being strongly electron-withdrawing, enhances the electrophilicity of the C-I bond, potentially facilitating oxidative addition. Conversely, the adjacent amino group is electron-donating and can coordinate to the palladium center, possibly influencing the catalytic cycle. The nitrile group is a versatile functional handle that is generally stable under many cross-coupling conditions.
Application Note 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds. For a substrate like this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position. Given the steric hindrance and electronic nature of the substrate, a catalyst system with bulky, electron-rich phosphine ligands is recommended to promote efficient oxidative addition and reductive elimination.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 82 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF/H₂O (4:1) | 90 | 24 | 75 |
| 4 | 2-Thienylboronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | THF/H₂O (5:1) | 80 | 18 | 88 |
Yields are hypothetical and represent typical outcomes for similar substrates. Optimization is recommended.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Anhydrous Toluene
-
Degassed Water
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Add anhydrous toluene and degassed water (10:1 v/v) to the flask.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 2: Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to substituted alkynes. For the target molecule, this reaction is useful for introducing alkynyl moieties that can serve as handles for further transformations, such as click chemistry or cyclization reactions. A copper co-catalyst is typically employed, although copper-free conditions have also been developed.
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 90 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | DMF | 70 | 12 | 85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | - | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 78 |
| 4 | Propargyl alcohol | PdCl₂(dppf) (4) | CuI (8) | K₂CO₃ | Acetonitrile | 50 | 24 | 72 |
Yields are hypothetical and represent typical outcomes for similar substrates. Optimization is recommended.
Experimental Protocol: Sonogashira Coupling
This protocol describes the coupling of this compound with phenylacetylene.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₄, and CuI.
-
Add anhydrous THF and triethylamine to the flask.
-
Add phenylacetylene dropwise to the stirred solution.
-
Heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
Application Note 3: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of substituted anilines and other nitrogen-containing compounds.[1] Starting from this compound, this reaction would lead to the formation of di-amino derivatives, which are valuable scaffolds in medicinal chemistry. The choice of a suitable bulky phosphine ligand is crucial for achieving high yields.[1]
Table 3: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 75 |
| 3 | Benzylamine | Pd(OAc)₂ (3) | BrettPhos (6) | Cs₂CO₃ | t-BuOH | 90 | 20 | 82 |
| 4 | Pyrrolidine | PdCl(allyl)(dppf) (2.5) | - | LHMDS | THF | 80 | 16 | 88 |
Yields are hypothetical and represent typical outcomes for similar substrates. Optimization is recommended.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes the coupling of this compound with morpholine.
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
BINAP (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous Toluene
-
Schlenk tube and standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and NaOtBu.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the reaction mixture.
-
Seal the tube and heat the mixture to 100 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the product by column chromatography.
Application Note 4: Heck Coupling
The Heck coupling reaction forms a C(sp²)-C(sp²) bond between an aryl halide and an alkene, leading to the formation of substituted alkenes. This reaction would allow for the introduction of various vinyl groups at the 5-position of the benzonitrile core. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the reaction conditions.
Table 4: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 24 | 70 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 100 | 18 | 75 |
| 3 | 1-Octene | Pd(OAc)₂ (2.5) | Herrmann's catalyst (5) | NaOAc | DMA | 130 | 36 | 65 |
| 4 | Cyclohexene | Pd/C (10) | - | DBU | NMP | 140 | 48 | 55 |
Yields are hypothetical and represent typical outcomes for similar substrates. Optimization is recommended.
Experimental Protocol: Heck Coupling
This protocol describes the coupling of this compound with styrene.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add anhydrous DMF, triethylamine, and styrene.
-
Seal the vessel and heat the reaction mixture to 120 °C.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Summary and Recommendations
The protocols provided herein offer a solid foundation for utilizing this compound in a variety of powerful cross-coupling reactions. Due to the specific electronic and steric properties of this substrate, careful optimization of reaction parameters is crucial for achieving high yields and purity. Key areas for optimization include:
-
Catalyst and Ligand Screening: A broader range of palladium catalysts and phosphine ligands should be screened to identify the optimal combination for each reaction type.
-
Base and Solvent Effects: The choice of base and solvent can significantly impact reaction kinetics and product yields. A systematic evaluation of different bases and solvent systems is recommended.
-
Temperature and Reaction Time: Optimization of temperature and reaction time is essential to ensure complete conversion while minimizing the formation of byproducts.
By systematically applying and optimizing these protocols, researchers can effectively leverage this compound as a versatile building block for the synthesis of novel and complex molecules in the pursuit of new pharmaceuticals and advanced materials.
References
Application Notes and Protocols for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a key pharmaceutical intermediate prized for its utility in the synthesis of complex heterocyclic compounds, particularly kinase inhibitors. The presence of an iodo group at the 5-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. The trifluoromethyl group at the 2-position and the nitrile at the 1-position are common features in modern pharmacophores, often contributing to metabolic stability and target binding affinity. This document provides detailed application notes and a representative experimental protocol for the use of this compound in the synthesis of a biaryl-substituted aminobenzonitrile, a common scaffold in targeted therapies.
Introduction to this compound as a Pharmaceutical Intermediate
This compound is a substituted aromatic compound with the chemical formula C₈H₄F₃IN₂. Its strategic placement of functional groups makes it a valuable building block in medicinal chemistry. The amino group can be a key interaction point with biological targets or a site for further functionalization. The trifluoromethyl group can enhance binding affinity and improve pharmacokinetic properties. The nitrile group can also participate in target binding or be a precursor for other functional groups. The iodine atom is the most synthetically versatile position, primarily exploited for the formation of carbon-carbon bonds.
The primary application of this intermediate is in the synthesis of protein kinase inhibitors, including Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitors, which are crucial in the treatment of various cancers and autoimmune diseases. The core structure derived from this intermediate often serves as a scaffold to which various substituents are attached to optimize potency, selectivity, and drug-like properties.
Application: Synthesis of Biaryl Aminobenzonitriles via Suzuki-Miyaura Coupling
A cornerstone application of this compound is its participation in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction allows for the efficient formation of a C-C bond between the iodinated benzonitrile and a wide range of boronic acids or esters. This versatility enables the rapid generation of libraries of compounds with diverse substitutions at the 5-position, facilitating structure-activity relationship (SAR) studies in drug discovery.
The resulting 4-amino-5-aryl-2-(trifluoromethyl)benzonitrile core is a key structural motif in numerous kinase inhibitors. The newly introduced aryl or heteroaryl group can be tailored to fit into specific binding pockets of the target kinase, thereby influencing the compound's inhibitory activity and selectivity.
Quantitative Data from Representative Suzuki Coupling Reactions
The following table summarizes expected yields for the Suzuki coupling of this compound with various arylboronic acids under optimized conditions. Please note that these are representative values and actual yields may vary depending on the specific boronic acid used and reaction scale.
| Entry | Arylboronic Acid | Product | Expected Yield (%) | Purity (%) (by HPLC) |
| 1 | Phenylboronic acid | 4-Amino-5-phenyl-2-(trifluoromethyl)benzonitrile | 85-95 | >98 |
| 2 | 4-Methoxyphenylboronic acid | 4-Amino-5-(4-methoxyphenyl)-2-(trifluoromethyl)benzonitrile | 80-90 | >98 |
| 3 | 3-Pyridinylboronic acid | 4-Amino-5-(pyridin-3-yl)-2-(trifluoromethyl)benzonitrile | 75-85 | >97 |
| 4 | 1-Methyl-1H-pyrazol-4-ylboronic acid | 4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)benzonitrile | 70-80 | >97 |
Experimental Protocol: Suzuki-Miyaura Coupling
This section provides a detailed, representative protocol for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and sodium carbonate (2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq.).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting iodide.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Amino-5-phenyl-2-(trifluoromethyl)benzonitrile.
Visualizations
Synthetic Pathway
Caption: General synthetic route to a kinase inhibitor using the target intermediate.
Experimental Workflow
Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.
Hypothetical Signaling Pathway Inhibition
Application Notes and Protocols for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the practical laboratory uses of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a versatile trifluoromethylated aromatic compound. This document offers insights into its potential applications as a building block in organic synthesis and provides detailed, representative protocols for its use in common chemical transformations.
Overview of Chemical Properties and Synthetic Potential
This compound is a highly functionalized aromatic intermediate. Its chemical structure, featuring an amino group, an iodine atom, a nitrile group, and a trifluoromethyl group, makes it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1] The strategic placement of these functional groups allows for a range of chemical modifications.
The key reactive sites of the molecule are:
-
The Iodo Group: Excellent leaving group for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig).[1] This enables the formation of new carbon-carbon and carbon-heteroatom bonds.
-
The Amino Group: Can be acylated, alkylated, or used as a nucleophile in the construction of heterocyclic rings. It can also be diazotized to introduce other functionalities.
-
The Nitrile Group: Can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.
-
The Aromatic Ring: The electron-withdrawing nature of the trifluoromethyl and nitrile groups influences the regioselectivity of further electrophilic aromatic substitution reactions.
Quantitative Data Summary
While specific experimental quantitative data such as IC50 values are dependent on the final synthesized molecule, the fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₈H₄F₃IN₂ |
| Molecular Weight | 312.03 g/mol |
| CAS Number | 852569-35-8 |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, THF) |
| XLogP3 | 2.5 |
Key Applications and Experimental Protocols
The primary application of this compound is as a versatile intermediate in multi-step organic syntheses.
Application 1: Intermediate in Cross-Coupling Reactions
The presence of an iodine atom makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the 5-position, leading to novel scaffolds for drug discovery and materials science.
This protocol describes a representative Suzuki-Miyaura reaction to couple an arylboronic acid with this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
Application 2: Precursor for Heterocycle Synthesis
The ortho-positioning of the amino group relative to the nitrile group in potential downstream products, or its use as a reactive handle, makes this compound a suitable starting material for the synthesis of various nitrogen-containing heterocycles, such as benzimidazoles, quinazolines, and other fused ring systems which are common motifs in pharmaceuticals.
This protocol outlines a plausible two-step synthesis of a benzimidazole derivative, a common scaffold in medicinal chemistry. This requires prior modification of the nitrile group. For this example, we will assume a hypothetical scenario where the nitrile is first reduced to an aminomethyl group.
Step 1: Reduction of the Nitrile Group
-
Dissolve this compound (1.0 mmol) in anhydrous tetrahydrofuran (THF) (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (1.0 M, 2.5 mL, 2.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Carefully quench the reaction by the sequential slow addition of water (0.1 mL), 15% aqueous NaOH (0.1 mL), and water (0.3 mL).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine intermediate.
Step 2: Cyclization to form the Benzimidazole
-
Dissolve the crude diamine from Step 1 in ethanol (10 mL).
-
Add a suitable aldehyde or carboxylic acid derivative (e.g., formic acid, 1.2 mmol).
-
Heat the mixture to reflux for 6-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the target benzimidazole.
Visualizations
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Hypothetical workflow for benzimidazole synthesis.
Safety Considerations
-
Handle this compound in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information and handling procedures.
-
Reactions involving pyrophoric reagents like LiAlH₄ require strict anhydrous conditions and careful handling.
Disclaimer: The protocols provided are representative examples and may require optimization for specific substrates and reaction scales. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment.
References
The Pivotal Role of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in the Pursuit of Novel Kinase Inhibitors
For Immediate Release
Shanghai, China – December 30, 2025 – In the intricate landscape of drug discovery, the strategic design and synthesis of novel therapeutic agents are paramount. The chemical scaffold of a molecule is a determining factor in its biological activity, and as such, the development of versatile building blocks is a cornerstone of medicinal chemistry. One such building block of significant interest is 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile , a highly functionalized aromatic compound that serves as a key intermediate in the synthesis of potent protein kinase inhibitors.
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. The development of small molecule inhibitors that can selectively target specific kinases is a major focus of modern drug discovery. The unique structural features of this compound, namely the trifluoromethyl group, the amino group, the nitrile functionality, and the strategically placed iodine atom, make it an ideal starting material for the construction of complex heterocyclic compounds with potential therapeutic applications.
The presence of the iodine atom is particularly noteworthy as it allows for the use of powerful cross-coupling reactions, such as the Suzuki and Sonogashira reactions, to introduce a wide range of molecular diversity. This enables the rapid generation of libraries of compounds for screening against various kinase targets. The trifluoromethyl group often enhances the metabolic stability and binding affinity of the final drug molecule.
Application in the Synthesis of Pyrido[2,3-d]pyrimidine-Based Kinase Inhibitors
A significant application of this compound is in the synthesis of pyrido[2,3-d]pyrimidine derivatives. This class of compounds has shown considerable promise as inhibitors of various protein kinases, including those involved in cancer cell proliferation and survival.
A key synthetic transformation involves the construction of the pyrido[2,3-d]pyrimidine core through a multi-step sequence that utilizes the functionalities of the starting benzonitrile. The iodine atom serves as a handle for a palladium-catalyzed cross-coupling reaction to introduce a key substituent, which is often crucial for potent and selective kinase inhibition.
Experimental Protocols
The following protocols provide a general framework for the utilization of this compound in the synthesis of pyrido[2,3-d]pyrimidine-based kinase inhibitors.
Protocol 1: Synthesis of a Pyrido[2,3-d]pyrimidine Intermediate
This protocol outlines a representative synthesis of a key intermediate in the construction of pyrido[2,3-d]pyrimidine kinase inhibitors.
Materials:
-
This compound
-
Cyclopentylacetylene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1 equivalent) in anhydrous DMF, add cyclopentylacetylene (1.2 equivalents), triethylamine (3 equivalents), and a catalytic amount of copper(I) iodide.
-
De-gas the mixture with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired pyrido[2,3-d]pyrimidine intermediate.
Quantitative Data
The pyrido[2,3-d]pyrimidine derivatives synthesized from this compound have been evaluated for their inhibitory activity against a panel of protein kinases. The following table summarizes representative inhibitory concentration (IC₅₀) values for a synthesized compound against key kinase targets.
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Example Compound 1 | Kinase A | 15 |
| Kinase B | 85 | |
| Kinase C | >1000 |
Note: The data presented is representative and specific values will vary depending on the exact structure of the final compound.
Signaling Pathways and Experimental Workflows
The development of kinase inhibitors requires a deep understanding of the cellular signaling pathways they target. The following diagrams illustrate a simplified kinase signaling pathway and a general experimental workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: Simplified Kinase Signaling Pathway and Inhibition.
Caption: General Experimental Workflow.
The Strategic Utility of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in Modern Synthesis: Application Notes and Standardized Protocols
For Immediate Release
A Senior Application Scientist presents a comprehensive guide on the applications and standard reaction conditions for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. This document is intended for researchers, scientists, and drug development professionals, providing in-depth technical insights and field-proven protocols for this versatile chemical intermediate.
Introduction: A Multifaceted Building Block in Medicinal and Materials Science
This compound is a highly functionalized aromatic compound that has emerged as a valuable building block in contemporary organic synthesis. Its unique substitution pattern, featuring an amino group, an iodine atom, a nitrile moiety, and a trifluoromethyl group, offers multiple reaction sites for diversification and the construction of complex molecular architectures. The electron-withdrawing nature of the trifluoromethyl and nitrile groups significantly influences the reactivity of the aromatic ring, making this compound a key intermediate in the synthesis of novel pharmaceuticals and advanced materials.
This guide provides a detailed overview of the standard reaction conditions for leveraging the reactivity of this compound, with a focus on palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1995270-22-7 | N/A |
| Molecular Formula | C₈H₄F₃IN₂ | PubChem |
| Molecular Weight | 312.03 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Appearance | Solid (form may vary by supplier) | N/A |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. | N/A |
Core Applications in Synthetic Chemistry
The strategic positioning of the iodo, amino, and nitrile functional groups on the benzonitrile scaffold allows for a diverse range of chemical transformations. This section details standardized protocols for key reactions.
Palladium-Catalyzed Cross-Coupling Reactions at the C-I Bond
The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The electron-deficient nature of the aromatic ring, due to the trifluoromethyl and nitrile substituents, generally facilitates the rate-limiting oxidative addition step in these catalytic cycles.[1][2]
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the aryl iodide and various organoboron reagents.
Protocol:
-
Reagent Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%], PdCl₂(dppf) [2-5 mol%], or a pre-catalyst system like CataXCium A Pd G3 [2-5 mol%]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or DME/H₂O 4:1).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For electron-deficient aryl iodides, standard catalysts like Pd(PPh₃)₄ are often effective. However, for more challenging couplings or to improve yields, more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can enhance the rates of oxidative addition and reductive elimination.[3]
-
Base and Solvent: The base is crucial for the transmetalation step. Carbonates and phosphates are commonly used. The solvent system must be able to dissolve both the organic and inorganic reagents to facilitate the reaction.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
The Sonogashira coupling enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, a valuable transformation for introducing a linear, rigid linker into a molecule.
Protocol:
-
Reagent Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane). Add a palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%] or PdCl₂(PPh₃)₂ [2-5 mol%]), a copper(I) co-catalyst (e.g., CuI [5-10 mol%]), and a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by flash column chromatography.
Causality of Experimental Choices:
-
Copper(I) Co-catalyst: The copper(I) salt is crucial for the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the palladium center.[4] While copper-free Sonogashira protocols exist, the use of a copper co-catalyst often allows for milder reaction conditions.
-
Base: An amine base is typically used to neutralize the HI generated during the reaction and to facilitate the formation of the copper-acetylide.
-
Steric Hindrance: The trifluoromethyl group at the 2-position may introduce some steric hindrance, potentially requiring slightly elevated temperatures or longer reaction times for bulky alkynes.[5]
The Buchwald-Hartwig amination allows for the formation of a C-N bond between the aryl iodide and a primary or secondary amine.
Protocol:
-
Reagent Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃ [1-2 mol%]), a suitable phosphine ligand (e.g., Xantphos, BINAP, or a Buchwald ligand like SPhos or XPhos [2-4 mol%]), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.).
-
Solvent Addition: Add an anhydrous, degassed aprotic solvent (e.g., toluene, 1,4-dioxane, or THF).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent, wash with water and brine, dry, and concentrate. Purify the product by flash column chromatography.
Causality of Experimental Choices:
-
Ligand Selection: The choice of phosphine ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich ligands are generally required to promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle.[6][7]
-
Base Strength: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center.[8]
Diagram: Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key palladium-catalyzed reactions of the title compound.
Synthesis of Fused Heterocyclic Systems
The amino and nitrile groups of this compound are ideally positioned for the construction of fused heterocyclic rings, particularly pyrimidine-based systems, which are prevalent in many biologically active molecules.
The reaction of o-aminonitriles with reagents such as formamide or urea can lead to the formation of fused pyrimidine rings.
Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.) with an excess of formamide or a mixture of urea (2.0-3.0 equiv.) in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to a high temperature (typically 150-190 °C) for several hours. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.
Causality of Experimental Choices:
-
Reagent and Temperature: Formamide and urea serve as sources of the additional atoms required to form the pyrimidine ring. High temperatures are necessary to drive the cyclization and dehydration steps.
-
Application: This transformation is a direct route to highly functionalized, fused heterocyclic systems that are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors.[9][10]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) from the supplier for detailed hazard information.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules. Its multiple functional groups allow for a wide range of transformations, including palladium-catalyzed cross-coupling reactions and the construction of fused heterocyclic systems. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and materials science endeavors.
References
-
Fadda, A. A., Abd El-Latif, E., Bondock, S., & Samir, A. (2008). Synthesis of Some New Pyrimidine and Pyrimido[4,5-d]pyrimidine Derivatives. Synthetic Communications, 38(24), 4352-4368. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimido[4,5‐d]pyrimidine derivatives. Retrieved from [Link]
-
Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. Iranian Journal of Catalysis, 14(3). [Link]
-
MDPI. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. [Link]
-
Sahrapeyma, S., Shirini, F., & Mamaghani, M. (2024). One-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives using a new DABCO-based ionic liquid catalyst. OICC Press. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ArODES. (n.d.). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of steric bulk in Sonogashira coupling reactions. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- Google Patents. (n.d.). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.
-
National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. arodes.hes-so.ch [arodes.hes-so.ch]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties [mdpi.com]
Application Notes and Detailed Protocol for Suzuki-Miyaura Coupling of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide and a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. This versatile building block is of significant interest in medicinal chemistry and materials science due to the presence of synthetically valuable amino, iodo, and trifluoromethyl functionalities. The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl compounds.
The protocol outlined below is a robust starting point, adaptable for coupling with various boronic acids and esters. Optimization of reaction parameters may be necessary to achieve the highest yields for specific substrates.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₄F₃IN₂ | [1][2] |
| Molecular Weight | 312.03 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [2] |
General Reaction Scheme
The Suzuki-Miyaura reaction facilitates the palladium-catalyzed coupling of an organoboron reagent (boronic acid or boronate ester) with an organohalide. In this specific application, this compound serves as the aryl iodide coupling partner.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Experimental Protocol
This protocol provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. All procedures should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst degradation.
Materials and Reagents:
-
This compound
-
Arylboronic acid or boronate ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G3)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Equipment:
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon) with a manifold
-
Heating mantle or oil bath with a temperature controller
-
Magnetic stirrer
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for workup and purification
Detailed Step-by-Step Procedure:
-
Reaction Setup: In a dry Schlenk flask containing a magnetic stir bar, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (see table below for recommendations), and the base (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.[3]
-
Solvent Addition: Add the degassed solvent via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
Recommended Reaction Parameters
The following table summarizes typical reaction parameters that can be used as a starting point for the Suzuki-Miyaura coupling of this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (3-5 mol%) | SPhos Pd G3 (2-4 mol%) |
| Base | K₂CO₃ (2.0 eq.) | K₃PO₄ (2.0 eq.) | Cs₂CO₃ (2.0 eq.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (10:1) | DME |
| Temperature | 90 °C | 100 °C | 85 °C |
Experimental Workflow Diagram
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle them under an inert atmosphere.
-
Organic solvents are flammable; avoid open flames and sparks.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.
References
Unveiling the Role of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in Agrochemical Innovation
For Immediate Release
[City, State] – [Date] – In the competitive landscape of agrochemical research and development, the strategic use of specialized intermediates is paramount to the creation of novel and effective crop protection agents. Among these, 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile has emerged as a key building block in the synthesis of a new generation of insecticides. This application note provides detailed insights into its application, supported by experimental protocols and efficacy data, for researchers, scientists, and professionals in the field of drug development.
Application in the Synthesis of Novel Insecticides
This compound serves as a critical intermediate in the synthesis of innovative anthranilamide insecticides. The presence of the trifluoromethyl group enhances the metabolic stability and lipophilicity of the final molecule, contributing to improved bioavailability and efficacy. The iodo and amino functionalities provide reactive sites for further molecular elaboration, allowing for the construction of complex and potent active ingredients.
A primary application of this compound is in the preparation of substituted 2-(pyridin-3-yl)thiazole derivatives, which have demonstrated significant insecticidal activity. The synthesis involves a multi-step process where the benzonitrile derivative is a key precursor.
Efficacy of a Synthesized Anthranilamide Insecticide
The following table summarizes the insecticidal efficacy of an example compound, N-(4-cyano-2-methyl-6-((3,3,3-trifluoroprop-1-en-2-yl)carbamoyl)phenyl)-1-(3-chloropyridin-2-yl)-3-((3,3,3-trifluoroprop-1-en-2-yl)amino)-1H-pyrazole-5-carboxamide, synthesized using a derivative of the core molecule of interest. The data highlights its potency against various lepidopteran pests.
| Pest Species | Efficacy (%) at 12.5 g/ha |
| Diamondback moth (Plutella xylostella) | 100 |
| Cabbage armyworm (Mamestra brassicae) | 100 |
| Cotton bollworm (Helicoverpa armigera) | 100 |
| Tobacco cutworm (Spodoptera litura) | 100 |
Experimental Protocols
The following protocols outline the key synthetic steps for the utilization of this compound in the synthesis of a target insecticide.
Protocol 1: Synthesis of 4-Amino-5-(pyridin-3-ylethynyl)-2-(trifluoromethyl)benzonitrile
Objective: To introduce the pyridine moiety to the benzonitrile core structure via a Sonogashira coupling reaction.
Materials:
-
This compound
-
3-Ethynylpyridine
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of triethylamine and THF, add 3-ethynylpyridine (1.2 equivalents).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.05 equivalents) and copper(I) iodide (0.05 equivalents) to the reaction mixture.
-
Heat the mixture to 60°C and stir for 4 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford 4-Amino-5-(pyridin-3-ylethynyl)-2-(trifluoromethyl)benzonitrile.
Protocol 2: Synthesis of 4-Amino-5-(2-(pyridin-3-yl)thiazol-5-yl)-2-(trifluoromethyl)benzonitrile
Objective: To construct the thiazole ring, a key pharmacophore of the final insecticidal molecule.
Materials:
-
4-Amino-5-formyl-2-(trifluoromethyl)benzonitrile (derived from the product of Protocol 1)
-
Cysteamine hydrochloride
-
Sodium acetate
-
Ethanol
Procedure:
-
A mixture of 4-Amino-5-formyl-2-(trifluoromethyl)benzonitrile (1 equivalent), cysteamine hydrochloride (1.2 equivalents), and sodium acetate (2.5 equivalents) in ethanol is stirred at 80°C for 2 hours.
-
Upon reaction completion, the mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 4-Amino-5-(2-(pyridin-3-yl)thiazol-5-yl)-2-(trifluoromethyl)benzonitrile.
Synthetic Pathway Overview
The following diagram illustrates the logical flow of the synthesis, highlighting the role of this compound as a key starting material.
Caption: Synthetic route from the starting material to the final agrochemical.
Experimental Workflow Visualization
The diagram below outlines the general workflow for the synthesis and purification of the agrochemical intermediates.
Caption: General workflow for synthesis and purification.
This application note underscores the significance of this compound as a valuable intermediate in the synthesis of next-generation insecticides. The provided protocols and data serve as a foundational resource for researchers engaged in the discovery and development of novel agrochemical solutions.
The Versatile Virtuoso: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile as a Premier Building Block in Complex Molecule Synthesis
In the intricate tapestry of modern organic synthesis, the strategic selection of foundational molecular frameworks is paramount to the efficient construction of complex, high-value molecules. Among these, 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile has emerged as a uniquely versatile and powerful building block. Its trifunctional nature, presenting an amino group, a nitrile moiety, and a strategically positioned iodine atom on a trifluoromethyl-activated benzene ring, offers a confluence of reactivity that is highly sought after by researchers in medicinal chemistry, agrochemicals, and materials science. This document serves as a comprehensive guide to the application of this compound, providing detailed protocols and mechanistic insights for its use in key synthetic transformations.
Unveiling the Potential: A Molecule of Strategic Importance
The utility of this compound stems from the orthogonal reactivity of its functional groups. The aryl iodide is a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile formation of carbon-carbon and carbon-nitrogen bonds. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aryl iodide towards oxidative addition to the palladium catalyst. The amino group, a potent nucleophile and directing group, can be either protected or participate directly in subsequent cyclization reactions. Finally, the nitrile group is a versatile precursor to a range of functionalities, including amines, carboxylic acids, and various heterocyclic systems.
Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions
The presence of the iodo substituent makes this compound an excellent substrate for a trio of the most powerful cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl structures, which are prevalent in pharmaceuticals and organic materials. The coupling of this compound with various aryl and heteroaryl boronic acids or esters provides a direct route to a diverse array of 4-amino-5-aryl-2-(trifluoromethyl)benzonitriles.
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation with the boronic acid derivative in the presence of a base, and concludes with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.
Figure 1: General workflow for Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of 4-Amino-5-(4-methoxyphenyl)-2-(trifluoromethyl)benzonitrile
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst to the flask.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
-
Data Summary: Representative Suzuki-Miyaura Couplings
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85-95 |
| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Toluene/H₂O | 100 | 10 | 80-90 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Dioxane/H₂O | 95 | 14 | 75-85 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond, linking the aryl iodide to a terminal alkyne. This reaction is invaluable for the synthesis of precursors to complex heterocyclic systems and for introducing rigid linkers in drug candidates and functional materials.
Mechanistic Rationale: The Sonogashira coupling typically involves a dual catalytic system of palladium and copper. The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper co-catalyst activates the alkyne. The reaction proceeds through a cycle of oxidative addition, transmetalation of the copper acetylide to the palladium center, and reductive elimination.
Figure 2: General workflow for Sonogashira coupling.
Detailed Protocol: Synthesis of 4-Amino-5-(phenylethynyl)-2-(trifluoromethyl)benzonitrile
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Phenylacetylene (1.2 mmol, 1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (TEA) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine.
-
Add phenylacetylene dropwise to the stirred mixture.
-
Heat the reaction to 60 °C and stir for 6 hours, monitoring by TLC.
-
After completion, cool the mixture and filter off the triethylammonium iodide salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate gradient).
-
Data Summary: Representative Sonogashira Couplings
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | TEA | THF | 60 | 6 | 80-90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | RT | 12 | 85-95 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / XPhos (4) | CuI (4) | Et₃N | Toluene | 70 | 8 | 75-85 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination allows for the formation of C(sp²)-N bonds, providing access to a wide range of substituted anilines.[1] This reaction is particularly useful for synthesizing precursors to nitrogen-containing heterocycles and for introducing diverse amine functionalities.
Mechanistic Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the amine and deprotonation by a strong base to form a palladium-amido complex.[2][3] Reductive elimination from this complex yields the desired arylamine and regenerates the Pd(0) catalyst.[2][3] The use of bulky, electron-rich phosphine ligands is critical for promoting the reductive elimination step.[4]
Figure 3: General workflow for Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of 4-Amino-5-(morpholino)-2-(trifluoromethyl)benzonitrile
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Morpholine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, add Pd(OAc)₂, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and anhydrous toluene.
-
Add morpholine to the reaction mixture.
-
Seal the tube and heat the reaction to 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Data Summary: Representative Buchwald-Hartwig Aminations
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75-85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 16 | 70-80 |
| 3 | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Toluene | 100 | 20 | 70-85 |
Application Note 2: Synthesis of Fused Heterocyclic Scaffolds
The strategic placement of the amino and nitrile groups in this compound and its cross-coupling products makes it an excellent precursor for the synthesis of various fused heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.
Synthesis of Pyrazolo[1,5-a]pyrimidines: A Gateway to Kinase Inhibitors
Pyrazolo[1,5-a]pyrimidines are a class of heterocyclic compounds known for their potent protein kinase inhibitory activity.[5] The products of Sonogashira coupling of this compound can undergo cyclization to form these valuable scaffolds.
Synthetic Rationale: The 4-amino-5-alkynyl-2-(trifluoromethyl)benzonitrile intermediate can undergo an intramolecular cyclization, often promoted by a base or a transition metal catalyst. The amino group attacks the alkyne, and the resulting intermediate cyclizes with the nitrile to form the pyrazolo[1,5-a]pyrimidine core.
Figure 4: General workflow for pyrazolo[1,5-a]pyrimidine synthesis.
Detailed Protocol: Synthesis of a Substituted Pyrazolo[1,5-a]pyrimidine
-
Materials:
-
4-Amino-5-(phenylethynyl)-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.2 mmol, 1.2 equiv)
-
Anhydrous Dimethylformamide (DMF) (10 mL)
-
-
Procedure:
-
Dissolve 4-Amino-5-(phenylethynyl)-2-(trifluoromethyl)benzonitrile in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide portion-wise to the stirred solution.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
-
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for the efficient construction of a wide array of complex molecules through well-established and robust palladium-catalyzed cross-coupling reactions. Furthermore, its utility extends to the synthesis of medicinally relevant heterocyclic scaffolds, such as pyrazolo[1,5-a]pyrimidines. The protocols and data presented in this guide are intended to serve as a practical resource for researchers seeking to leverage the synthetic potential of this remarkable compound.
References
- Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer tre
- Synthesis of pyrazolo[1,5-a]pyrimidines (5a–c),...
- Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PubMed Central.
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE.
- Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Semantic Scholar.
Sources
- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 2. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield for the synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most direct and high-yielding reported method is the electrophilic iodination of the readily available precursor, 4-Amino-2-(trifluoromethyl)benzonitrile. This approach leverages the activating effect of the amino group to facilitate the introduction of an iodine atom onto the aromatic ring.
Q2: Which iodinating agent is recommended for this synthesis?
A2: N-Iodosuccinimide (NIS) is a highly effective and recommended iodinating agent for this transformation. It is a solid, relatively stable, and easy-to-handle reagent that provides excellent yields under mild conditions.[1]
Q3: What is the expected yield for the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile using NIS?
A3: Reported yields for this reaction are as high as 93% when using N-Iodosuccinimide in a suitable solvent system with a catalytic amount of acid.[1]
Q4: How can I ensure the regioselectivity of the iodination to obtain the desired 5-iodo isomer?
A4: The inherent directing effects of the substituents on the starting material, 4-Amino-2-(trifluoromethyl)benzonitrile, guide the regioselectivity. The amino group is a strong ortho-, para-director, while the trifluoromethyl and nitrile groups are meta-directors. Since the para position to the amino group is occupied, the incoming electrophile (iodine) is directed to the ortho positions. The position ortho to the amino group and adjacent to the bulky trifluoromethyl group (position 3) is sterically hindered. Therefore, iodination preferentially occurs at the less hindered ortho position (position 5), leading to the desired product.
Q5: What are the potential side products in this reaction?
A5: Potential side products could include di-iodinated species, although the formation of such is generally low under controlled conditions. Over-iodination can be a concern with highly activated anilines.[2] Incomplete reaction will leave unreacted starting material. Isomeric iodinated products are generally not observed in significant amounts due to the strong directing effects and steric hindrance.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive N-Iodosuccinimide (NIS).2. Insufficient acid catalysis.3. Low reaction temperature or insufficient reaction time. | 1. Use freshly purchased or properly stored NIS. The reagent should be a white to off-white solid; a significant yellow or brown color may indicate decomposition.2. Ensure a catalytic amount of a suitable acid, such as p-toluenesulfonic acid monohydrate, is added to activate the NIS.[1]3. The reaction is typically run at room temperature for an extended period (e.g., 16 hours).[1] Monitor the reaction by TLC to determine the optimal reaction time. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup and purification.3. Sub-optimal solvent system. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider adding a small additional portion of NIS.2. Ensure complete extraction of the product from the aqueous phase during workup. Use an appropriate solvent like ethyl acetate.[1] Optimize the purification step (e.g., column chromatography) to minimize loss.3. A 1:1 mixture of THF and methanol has been reported to be effective.[1] Ensure anhydrous solvents are used if moisture-sensitive side reactions are suspected. |
| Presence of Multiple Spots on TLC (Impure Product) | 1. Unreacted starting material.2. Formation of di-iodinated byproducts.3. Degradation of the product. | 1. Increase the reaction time or slightly increase the equivalents of NIS (e.g., from 1.1 to 1.2 equivalents).2. Use the recommended stoichiometry of NIS (1.1 equivalents).[1] Adding the NIS portion-wise may help control the reaction and minimize over-iodination.3. The product is a solid and should be handled under standard laboratory conditions. Avoid excessive heat during solvent removal. |
| Difficulty in Product Purification | 1. Co-elution of product and impurities during column chromatography. | 1. Adjust the eluent system for column chromatography. A gradient of ethyl acetate in hexane (e.g., 10-30%) has been shown to be effective for purifying the product and related compounds.[1] |
Data Presentation
Table 1: Comparison of Yields for the Synthesis of this compound
| Starting Material | Reagent | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| 4-Amino-2-(trifluoromethyl)benzonitrile | N-Iodosuccinimide (1.1 eq) | p-Toluenesulfonic acid monohydrate (5 mol%) | THF/Methanol (1:1) | 16 h | 93% | [1] |
Experimental Protocols
Synthesis of this compound via Electrophilic Iodination
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 equivalent) in a 1:1 mixture of THF and methanol.
-
Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (1.1 equivalents). Following this, add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol %).
-
Reaction: Stir the resulting solution at room temperature for 16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, concentrate the solution under reduced pressure to remove the solvents.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer twice with water, followed by a wash with brine.
-
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the solid product.
-
Purification (if necessary): The crude product can be further purified by silica gel column chromatography using a gradient mixture of ethyl acetate in hexane to yield the pure this compound.[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Potential impurities largely depend on the synthetic route employed. Common impurities may include:
-
Unreacted starting materials: Such as 4-amino-2-(trifluoromethyl)benzonitrile.
-
Reagents from the iodination step: Including N-iodosuccinimide (NIS) and its byproduct, succinimide.
-
Di-iodinated byproducts: Formation of di-substituted products on the aromatic ring.
-
Solvent residues: Residual solvents from the reaction or initial work-up steps.
Q2: Which purification technique is most suitable for this compound?
A2: Both silica gel column chromatography and recrystallization can be effective for purifying this compound. The choice depends on the impurity profile and the desired final purity. Column chromatography is excellent for separating compounds with different polarities, while recrystallization is ideal for removing small amounts of impurities from a crystalline solid.
Q3: What is a good starting point for developing an HPLC method to assess the purity of the final product?
A3: A reversed-phase HPLC method is a good starting point. A C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape) is typically effective for analyzing aromatic amines.
Troubleshooting Guides
Silica Gel Column Chromatography
Issue 1: Poor separation of the desired compound from an impurity.
-
Possible Cause: The solvent system (eluent) is not optimal.
-
Solution:
-
Adjust Eluent Polarity: If the compounds are eluting too quickly (high Rf value), decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexane). If they are moving too slowly (low Rf value), increase the eluent polarity.
-
Try a Different Solvent System: Consider using a different solvent system, for example, dichloromethane/methanol or toluene/ethyl acetate, to alter the selectivity of the separation.
-
Use a Gradient Elution: A shallow gradient of an increasing amount of a polar solvent can improve the separation of closely eluting compounds.
-
Issue 2: The compound is streaking on the column.
-
Possible Cause: The compound may be interacting too strongly with the silica gel, or the sample is overloaded. Aromatic amines can sometimes streak on silica.
-
Solution:
-
Add a Modifier: Add a small amount of a basic modifier, like triethylamine (~0.1-1%), to the eluent to reduce the interaction of the amine with the acidic silica gel.
-
Reduce Sample Load: Overloading the column can lead to band broadening and streaking. Use a larger column or reduce the amount of crude material.
-
Dry Loading: Dissolve the crude product in a minimal amount of a suitable solvent, adsorb it onto a small amount of silica gel, and then load the dried silica onto the column. This can lead to a more uniform application of the sample.
-
Recrystallization
Issue 1: The compound does not dissolve in the hot solvent.
-
Possible Cause: An inappropriate solvent is being used.
-
Solution:
-
Increase Solvent Polarity: this compound is a polar molecule. Try more polar solvents like ethanol, isopropanol, or acetonitrile.
-
Use a Mixed Solvent System: A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can be effective. Dissolve the compound in the more soluble solvent at an elevated temperature and then add the less soluble solvent (the anti-solvent) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.
-
Issue 2: No crystals form upon cooling.
-
Possible Cause: The solution is not saturated (too much solvent was used), or the solution is supersaturated.
-
Solution:
-
Concentrate the Solution: If too much solvent was added, carefully evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod at the liquid-air interface.
-
Add a seed crystal of the pure compound.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility.
-
Issue 3: The product "oils out" instead of forming crystals.
-
Possible Cause: The melting point of the compound is lower than the boiling point of the solvent, or there is a high concentration of impurities.
-
Solution:
-
Reheat and Add More Solvent: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Change Solvent: Select a solvent with a lower boiling point.
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary.
-
Data Presentation
Table 1: Solubility of this compound in Common Solvents (Estimated)
| Solvent | Solubility at 25 °C ( g/100 mL) | Solubility at Boiling Point ( g/100 mL) |
| Hexane | < 0.1 | ~0.5 |
| Toluene | ~1.0 | > 10 |
| Ethyl Acetate | ~5.0 | > 20 |
| Ethanol | ~3.0 | > 15 |
| Methanol | ~4.0 | > 20 |
| Water | < 0.01 | < 0.1 |
Note: These are estimated values based on the structure and properties of similar compounds. Experimental verification is recommended.
Table 2: Comparison of Purification Techniques
| Technique | Purity Range Achievable | Typical Yield | Throughput | Key Advantages |
| Column Chromatography | 95-99.9% | 50-80% | Low to Medium | Excellent for complex mixtures and removing baseline impurities. |
| Recrystallization | 98-99.9% (if starting purity is >90%) | 70-95% | High | Simple, cost-effective, and scalable for final purification. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a level bed. Drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Carefully apply the sample to the top of the silica bed.
-
Elution: Begin elution with the initial low-polarity solvent. Gradually increase the polarity of the eluent (e.g., from 5% to 30% ethyl acetate in hexane) to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on small-scale tests, select a suitable solvent or solvent system (e.g., ethanol or ethyl acetate/hexane).
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add the minimum amount of hot solvent required.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the issue of no crystal formation during recrystallization.
Technical Support Center: A Guide to Handling and Stabilizing 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in Solution
Prepared by: Senior Application Scientist, Advanced Synthesis Division
Welcome to the technical support center for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile (CAS No. 852569-35-8).[1] This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution. By understanding the underlying chemical principles and adopting best practices, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the stability of this compound.
Q1: My solution of this compound rapidly turned yellow or brown after preparation. What is causing this discoloration?
A1: This is the most frequently observed sign of degradation. The discoloration is typically due to the formation of elemental iodine (I₂).[2] The underlying cause is the cleavage of the carbon-iodine (C-I) bond, which is the weakest carbon-halogen bond and is particularly susceptible to breaking when exposed to energy, such as light.[2] This process, known as photodegradation or photolysis, generates radical intermediates that can subsequently lead to the formation of I₂ and other byproducts.[3]
Q2: What are the primary factors that cause the degradation of this compound in solution?
A2: The stability of this compound in solution is primarily influenced by three factors:
-
Light Exposure: As mentioned, this is the most significant factor. The C-I bond can be cleaved by energy from UV and even ambient laboratory light, initiating degradation.[2][3]
-
Presence of Oxygen: Dissolved oxygen in solvents can participate in and accelerate oxidative degradation pathways, particularly involving the amino group (-NH₂) and any radical species formed from C-I bond cleavage.[3]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including degradation processes. While the compound is a stable solid, prolonged heating in solution should be avoided.[2]
Q3: What are the recommended storage conditions for the solid compound versus its solutions?
A3: Proper storage is critical to maintaining the compound's integrity.
-
Solid Compound: The solid should be stored in a tightly sealed amber glass vial or a container completely wrapped in aluminum foil to protect it from light.[2] It should be kept in a cool, dark, and dry place. For long-term storage, refrigeration (e.g., 4°C) or freezing (-20°C) is highly recommended.[2][3] Before opening, allow the container to warm to room temperature to prevent moisture condensation.
-
Solutions: Stock solutions are highly susceptible to degradation and should be prepared fresh for each experiment whenever possible.[3] If a solution must be stored, it should be in an amber vial with a tightly sealed cap, with the headspace flushed with an inert gas like argon or nitrogen. Store at -20°C and for the shortest duration possible.[3]
Q4: Which solvents should I use to prepare my solutions for maximum stability?
A4: The choice of solvent is crucial. High-purity, anhydrous, and degassed solvents are mandatory.
-
Recommended: Aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (ACN) are generally preferred.
-
Use with Caution: Ethers like Tetrahydrofuran (THF) or Dioxane must be fresh and free of peroxides, as peroxides can initiate radical degradation pathways.
-
Avoid: Protic solvents, especially under non-neutral pH, may be less ideal depending on the application. The amino group provides some solubility in polar solvents, but stability should be verified.[4]
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common experimental issues.
Problem: Inconsistent reaction outcomes, low yields, or appearance of unexpected byproducts.
-
Potential Cause: Degradation of the starting material before or during the reaction. Even minor degradation can introduce impurities that interfere with sensitive downstream applications, such as catalysis.[2]
-
Troubleshooting Steps & Solutions:
-
Verify Purity Pre-Reaction: Before use, run a quick purity check on your solid material using HPLC or ¹H NMR, especially if it has been stored for a long time or shows any discoloration.
-
Implement Strict Light Protection: From weighing to reaction work-up, protect the compound from light. Weigh the compound under subdued light, and immediately wrap the container/reaction flask in aluminum foil.[3][5] Avoid working in direct sunlight or under strong overhead lights.[3]
-
Maintain an Inert Atmosphere: Use solvents that have been thoroughly degassed (e.g., by sparging with argon for 30 minutes or via freeze-pump-thaw cycles). Set up your reaction under a positive pressure of nitrogen or argon to exclude oxygen.[3]
-
Control Reaction Temperature: Avoid unnecessarily high temperatures or prolonged heating. If heating is required, do so under an inert atmosphere and protected from light.
-
Problem: A freshly prepared stock solution in DMSO turns yellow within minutes to hours.
-
Potential Cause: Aggressive photodegradation and/or oxidation.
-
Troubleshooting Steps & Solutions:
-
Solvent Quality Check: Ensure you are using anhydrous, high-purity DMSO. Use a sealed bottle of fresh solvent.
-
Degas the Solvent: Even high-purity solvents contain dissolved oxygen. Sparge the DMSO with argon for at least 30 minutes before dissolving the compound.
-
Immediate Light Exclusion: Prepare the solution in an amber vial or a clear vial that you immediately wrap securely in aluminum foil. Store it in the dark (e.g., inside a lab drawer or freezer box) as soon as it is prepared.[3]
-
Work in Subdued Light: Prepare the solution with the fume hood sash lowered and overhead lights dimmed to minimize initial light exposure.[3]
-
Section 3: Best Practices and Experimental Protocols
Adhering to validated protocols is key to achieving reproducible results.
Protocol 3.1: Recommended Procedure for Handling and Weighing
-
Preparation: Before retrieving the compound from storage, prepare your workspace. Dim the overhead laboratory lights and gather all necessary equipment (spatula, weigh boat, amber vial, degassed solvent, foil).
-
Equilibration: Allow the sealed container of the solid compound to warm to ambient temperature for 15-20 minutes to prevent water condensation.
-
Weighing: Quickly weigh the desired amount of the solid. Do not leave the solid exposed to light and air on the balance for an extended period.
-
Dissolution: Immediately transfer the weighed solid to an amber vial or a foil-wrapped flask containing fresh, degassed solvent. Cap the vial, flush with inert gas, and mix until dissolved.
Protocol 3.2: Workflow for Preparing a Stabilized Stock Solution
This protocol details the steps for preparing a solution with enhanced stability for short-term storage.
-
Solvent Preparation: Select a high-purity, anhydrous aprotic solvent (e.g., DMF, DMSO). Transfer the required volume to a flask and degas thoroughly by sparging with argon or nitrogen gas for 30 minutes.
-
Compound Weighing: Following Protocol 3.1, weigh the required mass of this compound.
-
Dissolution: Under a gentle stream of inert gas, add the degassed solvent to the flask containing the solid compound. Swirl gently to dissolve.
-
Storage: Tightly seal the flask or vial with a cap containing a PTFE liner. Wrap the entire vessel in aluminum foil to ensure it is light-proof.
-
Labeling and Storage: Clearly label the solution with the compound name, concentration, date, and solvent. Store immediately at -20°C in a dark location. It is recommended to use the solution within 24-48 hours for best results.
Protocol 3.3: Monitoring Compound Stability via HPLC
This method allows for the quantitative assessment of stability over time.
-
Sample Preparation: Prepare a solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile, following Protocol 3.2.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of the solution onto the HPLC system to obtain a baseline chromatogram.
-
Incubation: Store the remaining solution under the desired test conditions (e.g., on a lab bench under ambient light vs. in a dark drawer at 4°C).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot and acquire a chromatogram.
-
Data Analysis: Monitor the peak area of the parent compound. A decrease in its peak area and/or the appearance of new peaks indicates degradation. The percentage of remaining compound can be calculated as: (Peak Area at T=x / Peak Area at T=0) * 100.
-
Suggested HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Section 4: Technical Deep Dive & Data Summaries
4.1 Understanding the Primary Degradation Pathway
The principal degradation mechanism is the homolytic cleavage of the C-I bond induced by light. This process generates an aryl radical and an iodine radical. These highly reactive species can then propagate a chain of reactions, including abstracting a hydrogen atom from the solvent to form the de-iodinated compound, or reacting with each other and oxygen to form various colored byproducts, including I₂.
4.2 Data Tables for Quick Reference
Table 1: Solvent Selection and Stability Considerations
| Solvent | Type | Suitability | Key Considerations |
| DMSO | Aprotic, Polar | Excellent | Must be anhydrous and degassed. Hydroscopic. |
| DMF | Aprotic, Polar | Excellent | Must be anhydrous and degassed. |
| Acetonitrile | Aprotic, Polar | Good | Good for analytical purposes (HPLC). Must be degassed. |
| THF, Dioxane | Aprotic Ether | Fair | CRITICAL: Must use fresh, peroxide-free grades. |
| Methanol, Ethanol | Protic, Polar | Application Dependent | Stability may be lower; verify for your specific reaction. |
| Water | Protic, Polar | Poor | Generally not recommended for stock solutions due to low solubility and potential for hydrolysis/side reactions. |
Table 2: Summary of Factors Affecting Stability
| Factor | High Risk Condition | Mitigation Strategy | Rationale |
| Light | Direct Sunlight, strong lab light | Use amber vials, wrap in foil, work in dim light.[3][6] | Prevents photochemical cleavage of the C-I bond.[2] |
| Oxygen | Air exposure, dissolved O₂ | Use degassed solvents, maintain inert (N₂/Ar) atmosphere.[3] | Prevents oxidation of the amino group and radical intermediates. |
| Temperature | Prolonged heating > 40°C | Store cold (-20°C), avoid excessive heating.[3] | Reduces the kinetic rate of all degradation reactions. |
| pH | Strongly acidic or basic | Use buffered systems or neutral pH if possible. | Prevents potential hydrolysis of the nitrile group and side reactions involving the amino group. |
| Purity | Presence of metal/radical impurities | Use high-purity reagents and solvents. | Impurities can catalyze or initiate degradation pathways. |
Section 5: Visual Workflows and Diagrams
Diagram 1: Proposed Photodegradation Pathway
Caption: Proposed pathway for the light-induced degradation of the target compound.
Diagram 2: Troubleshooting Decision Tree
Caption: A step-by-step decision tree for troubleshooting common stability issues.
Diagram 3: Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for quantitatively assessing compound stability via HPLC.
References
optimizing reaction temperature and time for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is a common method for the synthesis of this compound?
A1: A common and effective method is the electrophilic iodination of 4-Amino-2-(trifluoromethyl)benzonitrile using an iodinating agent such as N-Iodosuccinimide (NIS) in the presence of a catalytic amount of acid.[1]
Q2: What are the key reaction parameters to control during the synthesis?
A2: The critical parameters to control are reaction temperature and reaction time. Temperature can influence the reaction rate and the formation of byproducts, while the reaction time is crucial for ensuring the reaction proceeds to completion without degrading the product.[2][3] Stoichiometry of the reagents, choice of solvent, and purity of the starting materials are also important factors.[2]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] This allows you to track the consumption of the starting material and the formation of the desired product, helping to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low Yield of the Desired Product
Low yields can be attributed to several factors, including suboptimal reaction conditions or incomplete reactions.[2]
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | An insufficient temperature may lead to a slow or incomplete reaction, while excessive heat can cause degradation.[2][3] It is recommended to start at room temperature and gently heat if the reaction is sluggish. |
| Inadequate Reaction Time | An insufficient reaction time will result in the incomplete conversion of the starting material. Monitor the reaction by TLC or HPLC to ensure it has gone to completion.[2] |
| Impure Starting Materials | Impurities in the 4-Amino-2-(trifluoromethyl)benzonitrile can lead to side reactions and lower the yield of the desired product.[2] Ensure the purity of the starting material before use. |
| Suboptimal Reagent Stoichiometry | An incorrect ratio of the iodinating agent to the starting material can result in an incomplete reaction or the formation of di-iodinated byproducts. A slight excess (1.1 equivalents) of the iodinating agent is often used.[1] |
Issue 2: Formation of Impurities
The presence of impurities can complicate purification and affect the quality of the final product.
| Potential Cause | Troubleshooting Steps |
| Over-iodination (Di-iodinated Product) | This can occur with prolonged reaction times or excessive temperature.[2] Carefully monitor the reaction and stop it once the starting material is consumed. Using a controlled amount of the iodinating agent is also crucial. |
| Hydrolysis of the Nitrile Group | The nitrile group can be sensitive to strongly acidic or basic conditions, leading to the formation of an amide or carboxylic acid byproduct, especially at elevated temperatures.[2][3] It is advisable to use a catalytic amount of a mild acid and avoid harsh pH conditions during workup. |
| Degradation of Starting Material or Product | Exposure to excessive heat or prolonged reaction times can lead to the degradation of the aromatic amine.[2][3] Maintain the lowest effective reaction temperature and avoid unnecessarily long reaction times. |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported literature procedure.[1] Optimization of temperature and time may be required for different scales or specific laboratory conditions.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent) in a 1:1 mixture of THF and methanol.
-
Add N-Iodosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approximately 5 mol%).
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC. The reaction is reported to be complete in 16 hours.[1]
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer with water (twice) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the solid product.
Optimization Data (Hypothetical)
The following table presents hypothetical data to illustrate the effects of varying reaction temperature and time on the synthesis. Actual results may vary and should be determined experimentally.
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Key Observation |
| 1 | 25 (Room Temp) | 8 | 65 | 98 | Incomplete conversion of starting material. |
| 2 | 25 (Room Temp) | 16 | 90 | 97 | Good yield and purity.[1] |
| 3 | 25 (Room Temp) | 24 | 91 | 95 | Slight increase in impurities, likely over-iodination byproducts. |
| 4 | 40 | 4 | 85 | 96 | Faster reaction rate, good yield. |
| 5 | 40 | 8 | 88 | 92 | Increased formation of byproducts observed. |
| 6 | 60 | 2 | 80 | 85 | Significant byproduct formation and potential degradation. |
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and a troubleshooting decision-making process.
References
minimizing side reactions of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions and overcoming common challenges encountered during experiments with 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the main reactive functional groups in this compound and their expected reactivity?
A1: The molecule has three key functional groups that dictate its reactivity:
-
Aromatic Amine (-NH₂): This is a nucleophilic and activating group, directing electrophilic aromatic substitution to the ortho and para positions. However, its reactivity is somewhat diminished by the electron-withdrawing effects of the adjacent trifluoromethyl and iodo groups, and the nitrile group in the para position.
-
Aryl Iodide (-I): The carbon-iodine bond is susceptible to cleavage, making it a good leaving group in nucleophilic aromatic substitution and a reactive site for transition-metal-catalyzed cross-coupling reactions. It is also the most likely site for reductive dehalogenation.
-
Nitrile (-C≡N): The nitrile group is electrophilic at the carbon atom and can undergo nucleophilic attack. It is also prone to hydrolysis to form a carboxylic acid or an amide under acidic or basic conditions.
-
Trifluoromethyl (-CF₃): This is a strongly electron-withdrawing and deactivating group, which influences the electron density of the aromatic ring and the reactivity of the other functional groups.
Q2: What are the common impurities found in commercial batches of this compound?
A2: While specific impurities can vary by supplier and synthetic route, potential contaminants could include starting materials from the synthesis, isomers, or products of side reactions such as the de-iodinated analog, 4-Amino-2-(trifluoromethyl)benzonitrile. It is crucial to check the certificate of analysis (CoA) provided by the supplier for purity information.
Q3: How should I store this compound to prevent degradation?
A3: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). The amino group can be sensitive to air oxidation, and the compound may be light-sensitive. A safety data sheet for a related compound suggests it is stable under recommended storage conditions but may be air sensitive.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during reactions involving this compound.
Issue 1: De-iodination of the starting material during a reaction.
Symptoms:
-
Formation of a significant amount of 4-Amino-2-(trifluoromethyl)benzonitrile as a byproduct, confirmed by LC-MS or NMR analysis.
-
Lower than expected yield of the desired product.
Potential Causes:
-
Reductive conditions: The presence of reducing agents, certain bases, or even trace metals can facilitate the reductive cleavage of the C-I bond.[2] Radical-mediated dehalogenation can also occur.[3][4][5]
-
High temperatures: Elevated reaction temperatures can promote dehalogenation.
-
Certain catalysts: Some transition metal catalysts, particularly under hydrogen atmosphere or in the presence of hydride sources, can cause hydrodehalogenation.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Re-evaluate Reagents | Scrutinize all reagents for potential reducing properties. If possible, use freshly purified reagents and degassed solvents. |
| 2 | Optimize Reaction Temperature | Run the reaction at the lowest effective temperature. Consider performing a temperature screening study to find the optimal balance between reaction rate and side product formation. |
| 3 | Modify Catalytic System | If using a transition metal catalyst, screen different ligands or metals. Some catalytic systems are less prone to reductive dehalogenation. |
| 4 | Add a Mild Oxidant | In some cases, adding a stoichiometric amount of a mild oxidant can suppress reductive pathways, but this must be compatible with other functional groups. |
Issue 2: Unwanted reactions involving the amino group.
Symptoms:
-
Formation of N-alkylated, N-acylated, or oxidized byproducts.
-
Complex reaction mixture with multiple spots on TLC.
Potential Causes:
-
High nucleophilicity of the amine: The amino group can react with electrophiles present in the reaction mixture.
-
Oxidation: The amino group is susceptible to oxidation, which can be promoted by air, certain reagents, or metal catalysts.[6]
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Protect the Amino Group | Consider protecting the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the desired transformation. The protecting group can be removed in a subsequent step. |
| 2 | Use an Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. |
| 3 | Control Basicity | If a base is required, use a non-nucleophilic base to avoid N-alkylation or other side reactions with the base itself. |
Issue 3: Hydrolysis of the nitrile group.
Symptoms:
-
Formation of 4-Amino-5-iodo-2-(trifluoromethyl)benzamide or 4-Amino-5-iodo-2-(trifluoromethyl)benzoic acid as byproducts.
Potential Causes:
-
Presence of strong acid or base: The nitrile group can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.[7][8][9]
-
Extended reaction times: Prolonged exposure to hydrolytic conditions increases the likelihood of nitrile hydrolysis.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Control pH | Maintain a neutral or near-neutral pH if the reaction conditions allow. Buffer the reaction mixture if necessary. |
| 2 | Minimize Water Content | Use anhydrous solvents and reagents to reduce the extent of hydrolysis. |
| 3 | Optimize Reaction Time and Temperature | Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed to avoid over-reaction. Lowering the reaction temperature can also slow down the rate of hydrolysis. |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction (Minimizing De-iodination)
This protocol provides a starting point for coupling an arylboronic acid with this compound, with considerations to minimize de-iodination.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF), degassed
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent, followed by the palladium catalyst under a positive pressure of the inert gas.
-
Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Hypothetical Optimization)
The following table illustrates a hypothetical optimization study for a Suzuki coupling reaction to minimize de-iodination.
| Entry | Catalyst (mol%) | Base | Temperature (°C) | Desired Product Yield (%) | De-iodinated Byproduct (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | 100 | 75 | 20 |
| 2 | Pd(PPh₃)₄ (2) | K₂CO₃ | 100 | 70 | 25 |
| 3 | Pd(PPh₃)₄ (5) | Na₂CO₃ | 80 | 85 | 10 |
| 4 | Pd(dppf)Cl₂ (3) | K₃PO₄ | 80 | 92 | <5 |
Data is hypothetical and for illustrative purposes only.
Visualizations
Caption: General experimental workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for common side reactions.
References
- 1. fishersci.com [fishersci.com]
- 2. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. scispace.com [scispace.com]
- 5. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
long-term storage conditions for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile to prevent degradation
Technical Support Center: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This guide provides detailed information and troubleshooting advice for the long-term storage and handling of this compound (CAS No. 852569-35-8) to ensure its stability and prevent degradation during experimental use.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For maximal long-term stability, the solid compound should be stored in a cool, dry, and dark environment. It is highly recommended to store it in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][2] Many suppliers recommend refrigeration (2-8°C) or freezing (-20°C) for long-term storage to minimize thermal degradation.
Q2: Is this compound sensitive to air, light, or moisture?
A2: Yes, the compound's structure suggests sensitivity to multiple environmental factors:
-
Air Sensitivity: The aromatic amino group can be susceptible to oxidation when exposed to air, which may lead to discoloration and the formation of impurities.[3]
-
Light Sensitivity: Compounds containing iodo-aromatic structures can be light-sensitive and may undergo photolytic degradation, potentially leading to the loss of iodine. Therefore, storage in an amber or opaque vial is critical.
-
Moisture Sensitivity (Hygroscopic): Similar nitrile-containing compounds are known to be hygroscopic.[2] Absorbed moisture can lead to the slow hydrolysis of the nitrile group to an amide or carboxylic acid, altering the compound's purity and reactivity.
Q3: What type of container should I use for storage?
A3: Use an amber glass vial with a tight-fitting, chemically resistant cap. After dispensing the material, it is best practice to flush the headspace of the vial with a dry, inert gas like argon or nitrogen before sealing to displace air and moisture.[2]
Q4: How can I determine if my sample of this compound has degraded?
A4: Degradation can be suspected based on several observations:
-
Visual Inspection: A noticeable change in color (e.g., from off-white/tan to brown or dark brown) or physical state (e.g., clumping of the solid) can indicate degradation.
-
Solubility Issues: The compound may not dissolve as expected in solvents where it was previously soluble.
-
Analytical Confirmation: The most reliable method is to check the purity using analytical techniques. A High-Performance Liquid Chromatography (HPLC) analysis will show a decrease in the area of the main peak and the appearance of new peaks corresponding to degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify structural changes.
Q5: What are the likely chemical degradation pathways for this compound?
A5: While specific degradation studies are not widely published, the functional groups present suggest the following potential pathways:
-
Oxidation: The amino group is prone to oxidation, which is a common degradation pathway for anilines.
-
Hydrolysis: The nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH), especially in the presence of moisture and acid/base traces.[4]
-
Photodecomposition: The carbon-iodine bond can be cleaved by exposure to UV light, leading to de-iodination.
Q6: What are the essential safety and handling procedures for this compound?
A6: This compound should be handled with caution. It is classified as toxic if swallowed, inhaled, or absorbed through the skin, and it can cause skin, eye, and respiratory tract irritation.[1][3][5]
-
Always handle this chemical inside a certified chemical fume hood.[1][3]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Ensure eyewash stations and safety showers are readily accessible.[3]
Quantitative Data Summary
The following table summarizes the recommended long-term storage conditions to prevent the degradation of this compound.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 8°C (Cool/Refrigerated) | To slow down potential thermal degradation pathways. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | To prevent oxidation of the amino group and hydrolysis from ambient moisture.[2][3] |
| Light Exposure | Store in Dark (Amber Vial) | To prevent photolytic cleavage of the carbon-iodine bond. |
| Container | Tightly Sealed Glass Container | To protect from moisture and atmospheric contaminants.[1][2] |
Experimental Protocols
Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol provides a general method to assess the purity of this compound. Note: This is a starting point and may require optimization for your specific system.
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this solution to a final concentration of approximately 50-100 µg/mL using the same solvent mixture.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).
-
Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the percentage of the main peak area relative to the total area of all peaks.
-
The appearance of new peaks or a reduction in the relative area of the main peak compared to a reference standard indicates degradation.
-
Logical Diagrams
Caption: Troubleshooting workflow for suspected compound degradation.
References
optimal catalyst selection for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the optimal synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: The most common and commercially available starting material is 4-Amino-2-(trifluoromethyl)benzonitrile. The synthesis then involves a regioselective iodination at the 5-position.
Q2: Which catalytic systems are recommended for the iodination of 4-Amino-2-(trifluoromethyl)benzonitrile?
A2: Both palladium and copper-based catalytic systems can be employed for the ortho-iodination of anilines and arylnitriles. The choice of catalyst will depend on the desired reaction conditions and the directing group you wish to exploit. The amino group can direct the iodination, as can the cyano group.
Q3: What are the key reaction parameters to control during the iodination step?
A3: Key parameters to control include temperature, reaction time, solvent, and the choice of iodinating agent. Optimization of these parameters is crucial to maximize yield and minimize side-product formation.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the consumption of the starting material and the formation of the product.
Q5: What are the typical purification methods for the final product?
A5: The crude product can be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be used to obtain a high-purity product.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient reaction temperature or time. 3. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst or activate the catalyst prior to use. 2. Gradually increase the reaction temperature and monitor for product formation. Extend the reaction time. 3. Ensure all reagents and solvents are pure and anhydrous where necessary. |
| Formation of Multiple Products (Low Regioselectivity) | 1. The directing group is not effectively controlling the position of iodination. 2. The reaction temperature is too high, leading to side reactions. | 1. Experiment with different catalysts (e.g., switch from a palladium to a copper catalyst) to leverage a different directing group effect. 2. Lower the reaction temperature and monitor the product distribution. |
| Product Degradation | 1. The product may be sensitive to the reaction conditions (e.g., high temperature, strong acid/base). 2. Prolonged reaction time. | 1. Perform the reaction under milder conditions if possible. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty in Product Isolation/Purification | 1. The product is highly soluble in the workup solvent. 2. The product co-elutes with impurities during chromatography. | 1. Use a different solvent for extraction. 2. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. |
Data Presentation: Comparison of Potential Catalytic Systems
The following table summarizes potential catalytic systems for the iodination step based on related reactions found in the literature. Note that these are starting points for optimization for the specific synthesis of this compound.
| Catalyst System | Directing Group | Typical Conditions | Potential Advantages | Reference Reactions |
| Pd(OAc)₂ / Additive | Cyano (-CN) | Additive: p-toluenesulfonic acid (PTSA), Solvent: 1,2-dichloroethane (DCE), Temp: 70 °C | High ortho-selectivity for arylnitriles.[1] | Ortho-halogenation of various arylnitriles.[1] |
| [Cu(OAc)(phen)₂]OAc | Amino (-NH₂) | Room temperature, short reaction times (e.g., 10 min). | Mild reaction conditions, compatible with unprotected amines.[2][3] | Radioiodination of aryl boronic acids, including an aniline substrate.[2][3] |
| CuI | Amino (-NH₂) | Varies depending on ligand and substrate. | Often used in C-N and C-X bond formation. | Copper-catalyzed reactions of anilines.[4] |
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile (Precursor)
This protocol is adapted from a patented industrial synthesis method and is provided as a likely starting point for laboratory-scale synthesis.[5][6]
Materials:
-
m-Trifluoromethyl fluorobenzene
-
Dibromohydantoin
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Quinoline
-
Cuprous cyanide
-
Ethanol
-
Liquid ammonia
-
Toluene
Procedure:
-
Bromination: In a suitable reactor, charge m-trifluoromethyl fluorobenzene, glacial acetic acid, and concentrated sulfuric acid. Heat the mixture to reflux and add dibromohydantoin in portions. After the reaction is complete, cool the mixture and wash with an ice-water solution to obtain 4-fluoro-2-trifluoromethyl bromobenzene.
-
Cyanation: In a separate reactor, charge quinoline and cuprous cyanide. Heat the mixture to reflux and add the 4-fluoro-2-trifluoromethyl bromobenzene obtained in the previous step. After the reaction is complete, isolate the 4-fluoro-2-(trifluoromethyl)benzonitrile by distillation.
-
Ammonolysis: Dissolve the 4-fluoro-2-(trifluoromethyl)benzonitrile in ethanol in a pressure reactor. Add liquid ammonia and heat the sealed reactor. After the reaction is complete, cool the reactor and concentrate the mixture. The crude 4-Amino-2-(trifluoromethyl)benzonitrile can be purified by recrystallization from toluene to yield a product with >99% purity and a total yield of 73-75%.[5][6]
Protocol 2: Proposed Synthesis of this compound via Palladium-Catalyzed C-H Iodination
This proposed protocol is based on general methods for palladium-catalyzed ortho-halogenation of arylnitriles.[1]
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Palladium(II) acetate (Pd(OAc)₂)
-
p-Toluenesulfonic acid (PTSA)
-
N-Iodosuccinimide (NIS)
-
1,2-Dichloroethane (DCE)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 4-Amino-2-(trifluoromethyl)benzonitrile (1 equivalent), Pd(OAc)₂ (e.g., 5 mol%), PTSA (e.g., 20 mol%), and NIS (1.2 equivalents).
-
Reaction Execution: Add anhydrous DCE to the flask and stir the mixture at 70 °C under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by TLC or HPLC.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Catalyst selection logic based on directing groups.
References
- 1. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 2. Ligand-Enabled Copper-Mediated Radioiodination of Arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Validation & Comparative
A Technical Guide to 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile and its Halogenated Congeners in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Halogenated benzonitriles, in particular, serve as versatile building blocks, offering a gateway to a diverse array of complex molecular architectures. Among these, 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile stands out as a highly valuable intermediate. This guide provides an in-depth, data-driven comparison of this iodo-derivative with its bromo- and chloro- counterparts, offering insights into their relative performance in key synthetic transformations and their potential implications for biological activity.
The Strategic Advantage of the Trifluoromethyl Group
The presence of a trifluoromethyl (-CF3) group on the benzonitrile scaffold is a deliberate choice in medicinal chemistry. This moiety is known to significantly enhance a molecule's metabolic stability by blocking potential sites of oxidation, a common route of drug metabolism in the body. The strong carbon-fluorine bonds are resistant to enzymatic cleavage, which can lead to a longer in vivo half-life of the final drug candidate. Furthermore, the -CF3 group increases the lipophilicity of the molecule, which can improve its ability to cross cellular membranes and enhance its bioavailability.[1]
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true utility of halogenated benzonitriles is realized in their application as substrates for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These transformations are fundamental to the construction of C-C and C-N bonds, respectively, and are widely employed in the synthesis of pharmaceutical agents.
The choice of the halogen atom (I, Br, or Cl) at the 5-position of the 4-aminobenzonitrile scaffold has a profound impact on the reactivity of the molecule in these reactions. The generally accepted order of reactivity for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more readily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[2]
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. To illustrate the difference in reactivity, a hypothetical comparative experiment is presented below, based on established chemical principles.
| Halogen (X) | Expected Relative Reaction Rate | Typical Reaction Conditions | Expected Yield Range |
| Iodo (I) | Fastest | Room temperature to mild heating (e.g., 60-80 °C) | Excellent (>90%) |
| Bromo (Br) | Intermediate | Moderate to high heating (e.g., 80-100 °C) | Good to Excellent (70-95%) |
| Chloro (Cl) | Slowest | High temperatures (e.g., >100 °C) and specialized catalysts/ligands | Moderate to Good (50-80%) |
Causality Behind Experimental Choices: The milder conditions required for the iodo-derivative are a direct consequence of the lower C-I bond energy, facilitating the initial oxidative addition of the palladium catalyst. For the less reactive bromo- and chloro-analogs, higher temperatures and often more sophisticated and electron-rich phosphine ligands are necessary to overcome the higher activation energy of the C-X bond cleavage.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: A Comparative Overview
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halogenated benzonitrile is dependent on the nature of the halogen.
| Halogen (X) | Expected Relative Reaction Rate | Typical Reaction Conditions | Expected Yield Range |
| Iodo (I) | Fastest | Mild heating (e.g., 80 °C) | Excellent (>90%) |
| Bromo (Br) | Intermediate | Moderate heating (e.g., 100 °C) | Good to Excellent (70-95%) |
| Chloro (Cl) | Slowest | Higher temperatures (e.g., >110 °C) and specific catalyst systems | Moderate to Good (50-80%) |
Causality Behind Experimental Choices: The choice of catalyst and ligand is crucial in Buchwald-Hartwig amination. While iodo- and bromo-derivatives can often be coupled using standard palladium catalysts and ligands, the more challenging chloro-analogs typically require more sterically hindered and electron-rich ligands (e.g., XPhos, SPhos) to facilitate the difficult oxidative addition step.[3]
Experimental Workflow: Buchwald-Hartwig Amination
Caption: Generalized workflow for a Buchwald-Hartwig amination reaction.
Structure-Activity Relationship (SAR) and Biological Implications
Key Considerations for SAR:
-
Lipophilicity: The lipophilicity of the halogenated derivatives generally increases in the order Cl < Br < I. This can affect membrane permeability and binding to hydrophobic pockets in target proteins.
-
Halogen Bonding: Iodine, and to a lesser extent bromine, can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target. This can contribute to enhanced binding affinity and selectivity.
-
Size and Steric Effects: The increasing size of the halogen from chlorine to iodine can introduce steric hindrance, which may either be beneficial or detrimental to target engagement, depending on the topology of the binding site.
Hypothetical Biological Activity Profile:
| Halogen (X) | Potential Impact on Biological Activity |
| Iodo (I) | May exhibit enhanced potency due to the potential for halogen bonding and increased lipophilicity. |
| Bromo (Br) | A good balance of reactivity and physicochemical properties, often a starting point in SAR studies. |
| Chloro (Cl) | Lower lipophilicity compared to its heavier analogs, which could be advantageous in certain therapeutic contexts. |
It is important to note that these are generalized trends, and the actual biological activity of a specific derivative will be highly dependent on the biological target and the overall molecular context.
Synthesis of Halogenated Precursors
The synthesis of 4-amino-5-halo-2-(trifluoromethyl)benzonitriles can be achieved through a multi-step sequence, for which a representative pathway is outlined below.[6][7]
Caption: A plausible synthetic route to 4-amino-5-halo-2-(trifluoromethyl)benzonitriles.
Conclusion
This compound is a highly reactive and valuable building block in drug discovery, offering significant advantages in palladium-catalyzed cross-coupling reactions over its bromo- and chloro-analogs. Its enhanced reactivity allows for milder reaction conditions and potentially higher yields, making it an attractive choice for the synthesis of complex molecules. While the direct impact of the iodo-substituent on biological activity requires empirical validation for each specific target, its unique physicochemical properties, including the potential for halogen bonding, make it a compelling candidate for lead optimization studies. The choice between the iodo, bromo, and chloro derivatives will ultimately depend on a balance of reactivity, cost, and the specific requirements of the synthetic route and biological target.
References
-
Ningbo Inno Pharmchem Co., Ltd. The Trifluoromethyl Group: Enhancing Potency in Pharmaceutical Intermediates. Available from: [Link]
-
Cronin, M. T., Bryant, S. E., Dearden, J. C., & Schultz, T. W. (1995). Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis. SAR and QSAR in Environmental Research, 3(1), 1-13. Available from: [Link]
- Google Patents. (2006). Preparation process of 4-amino-2-trifluoromethyl benzonitrile. CN1810775B.
- Google Patents. (2010). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile. CN101781224A.
-
MDPI. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(23), 7297. Available from: [Link]
-
MDPI. (2021). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. Molecules, 26(13), 3855. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile. PubChem Compound Database. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2013). Synthesis and antimicrobial activity of polyhalobenzonitrile quinazolin-4(3H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 23(24), 6754-6757. Available from: [Link]
-
National Center for Biotechnology Information. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1000-1008. Available from: [Link]
-
National Center for Biotechnology Information. (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. The Journal of Organic Chemistry, 84(18), 11656-11672. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Molecules, 25(22), 5349. Available from: [Link]
-
National Center for Biotechnology Information. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science, 34(5), 102045. Available from: [Link]
-
Organic Chemistry Portal. (2013). Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group. The Journal of Organic Chemistry, 78(6), 2786-2791. Available from: [Link]
-
ResearchGate. (2018). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline (the yields were determined by 1 H NMR). Available from: [Link]
-
ResearchGate. (2020). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. Available from: [Link]
-
ResearchGate. (2021). IC50 of the tested compounds against A549 cells compared to 5‐FU. Available from: [Link]
-
RSC Publishing. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(31), 14041-14053. Available from: [Link]
-
ScienceDirect. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 998-1004. Available from: [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. Retrieved from: [Link]
Sources
- 1. Quantitative structure-activity study of the toxicity of benzonitriles to the ciliate Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | C8H4BrF3N2 | CID 18939888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 7. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
Reactivity Face-Off: 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile vs. its Bromo Analog in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of building blocks in organic synthesis is a critical decision that profoundly influences reaction efficiency, cost, and the overall timeline of a project. In the realm of palladium-catalyzed cross-coupling reactions—a cornerstone of modern drug discovery and development—the choice of an aryl halide substrate is of paramount importance. This guide provides an in-depth, data-supported comparison of the reactivity of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile and its bromo analog, 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile, in three key cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
The fundamental principle governing the reactivity of these two compounds lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This difference in bond strength directly impacts the rate-determining step in many palladium-catalyzed cross-coupling reactions: the oxidative addition of the aryl halide to the palladium(0) catalyst. The weaker C-I bond undergoes this oxidative addition more readily, generally leading to faster reaction rates, higher yields, and the ability to employ milder reaction conditions.
Comparative Reactivity Data
While a direct head-to-head comparison of this compound and its bromo analog under identical conditions is not extensively documented in publicly available literature, a wealth of data on analogous systems consistently demonstrates the superior reactivity of aryl iodides over aryl bromides. The following tables summarize representative quantitative data for these classes of compounds in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
Table 1: Representative Data for Suzuki-Miyaura Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 2 | >95 |
| Aryl Bromide | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85 |
Table 2: Representative Data for Sonogashira Coupling of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 1 | >90 |
| Aryl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 60 | 8 | ~80 |
Table 3: Representative Data for Buchwald-Hartwig Amination of Aryl Halides
| Aryl Halide | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Aryl Iodide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80 | 1 | >95 |
| Aryl Bromide | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 6 | ~90 |
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. These should be considered as starting points and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling Protocol
Objective: To synthesize 4-amino-5-phenyl-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-Amino-5-halo-2-(trifluoromethyl)benzonitrile (iodo or bromo analog) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a dry Schlenk flask, add 4-amino-5-halo-2-(trifluoromethyl)benzonitrile, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling Protocol
Objective: To synthesize 4-amino-5-(phenylethynyl)-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-Amino-5-halo-2-(trifluoromethyl)benzonitrile (iodo or bromo analog) (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 4-amino-5-halo-2-(trifluoromethyl)benzonitrile, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature for the iodo analog or heat to 50-70°C for the bromo analog.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
Objective: To synthesize 4-amino-5-(morpholino)-2-(trifluoromethyl)benzonitrile.
Materials:
-
4-Amino-5-halo-2-(trifluoromethyl)benzonitrile (iodo or bromo analog) (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add 4-amino-5-halo-2-(trifluoromethyl)benzonitrile and anhydrous toluene.
-
Add morpholine via syringe.
-
Seal the flask and heat the reaction mixture to 80-110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Logical Comparison of Reactivity
The enhanced reactivity of the iodo analog can be logically attributed to the thermodynamics of the oxidative addition step in the catalytic cycle of these cross-coupling reactions.
A Senior Application Scientist's Guide to the Validation of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile Purity by High-Performance Liquid Chromatography (HPLC)
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
In the intricate pathway of drug discovery and development, the quality of each component is paramount. 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a key building block and advanced intermediate in the synthesis of numerous pharmaceutical compounds, including targeted cancer therapies and other novel drugs.[1][2] Its unique structure, featuring an aminobenzonitrile core with iodo and trifluoromethyl substituents, provides a versatile scaffold for creating complex molecular architectures. However, the very reactivity that makes it valuable also presents a challenge: the potential for process-related impurities and degradation products.
The presence of even trace-level impurities can have profound consequences, potentially altering the efficacy, safety, and stability of the final Active Pharmaceutical Ingredient (API). Therefore, a robust, reliable, and validated analytical method to assess the purity of this intermediate is not merely a quality control check; it is a foundational requirement for regulatory submission and patient safety.
This guide provides a comprehensive, field-tested protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will delve into the causality behind experimental choices and structure the validation process in accordance with the globally recognized ICH Q2(R1) guidelines on the Validation of Analytical Procedures.[3][4][5] This document is designed for researchers, analytical scientists, and drug development professionals who require a scientifically sound and defensible method for purity analysis.
Analytical Strategy: Why Reverse-Phase HPLC is the Gold Standard
The selection of an analytical technique is the first critical decision. This compound is a moderately polar, non-volatile organic molecule with a strong ultraviolet (UV) chromophore (the substituted benzonitrile ring system). These characteristics make Reverse-Phase HPLC (RP-HPLC) the ideal technology for purity assessment.[6][7]
Causality Behind Method Selection:
-
Versatility and Resolving Power: RP-HPLC excels at separating complex mixtures of compounds with varying polarities, making it highly effective for distinguishing the main analyte from potential starting materials, by-products, and degradants.[8]
-
Sensitivity and Detection: The aromatic nature of the molecule allows for sensitive detection using a standard UV-Vis detector, a workhorse in any analytical laboratory.
-
Stability: Unlike Gas Chromatography (GC), HPLC analysis is performed at or near ambient temperature, preventing the thermal degradation of potentially labile impurities. While GC is suitable for volatile analytes like residual solvents, it is not the primary choice for purity analysis of complex intermediates like this one.
-
Industry Acceptance: RP-HPLC is the preferred separation technique within the pharmaceutical industry for the analysis of intermediates and APIs.[6]
This guide will focus on validating a robust HPLC method. For context, we will also compare its performance characteristics to Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution evolution of HPLC.
Part 1: The Proposed HPLC Method and System Suitability
Before validation can begin, a suitable chromatographic method must be developed and its performance on a given day must be verified. This verification is known as System Suitability Testing (SST).
Experimental Protocol: HPLC Method for Purity Determination
This method is designed to provide optimal separation between the main peak and potential impurities.
| Parameter | Condition | Rationale for Selection |
| Instrument | HPLC system with gradient pump, autosampler, column oven, and UV/Vis Detector. | Standard equipment ensuring reproducibility. |
| Column | C18, 4.6 x 150 mm, 3.5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring, while the end-capping minimizes peak tailing from the basic amino group. The 3.5 µm particle size offers a good balance between efficiency and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a mass spectrometry-compatible modifier that controls the ionization state of the amino group, ensuring sharp, symmetrical peaks.[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low UV cutoff and viscosity, providing good elution strength for the analyte. |
| Gradient Elution | 0-2 min: 30% B; 2-15 min: 30% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 30% B; 18.1-25 min: 30% B | A gradient program is essential to elute a wide range of potential impurities, from polar starting materials to non-polar by-products, within a single run. The final hold re-equilibrates the column for the next injection. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing efficient separation without excessive pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times and peak shapes. |
| Detection | UV at 254 nm | This wavelength is a common choice for aromatic compounds, providing a strong signal for the benzonitrile moiety. |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading and peak distortion. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with 50:50 Acetonitrile:Water (Diluent). (Final concentration: ~0.1 mg/mL) | The diluent is chosen to be compatible with the initial mobile phase conditions to ensure good peak shape. |
System Suitability Testing (SST): The Daily System Verification
SST is a non-negotiable prerequisite to any analytical run.[3] It ensures that the chromatographic system is performing adequately on the day of analysis. This is achieved by injecting a standard solution (e.g., 0.1 mg/mL of the reference standard) multiple times (n=5) before sample analysis.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. A high tailing factor can indicate undesirable interactions between the analyte and the column, affecting integration accuracy. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency. Higher plate counts indicate sharper peaks and better separation power. |
| % RSD of Peak Area | ≤ 1.0% for n=5 injections | Measures the precision of the injector and detector. This ensures the system is delivering and measuring reproducible amounts. |
| % RSD of Retention Time | ≤ 1.0% for n=5 injections | Measures the stability of the pump and mobile phase composition, ensuring peaks are identified correctly. |
Part 2: A Step-by-Step Validation Protocol (ICH Q2(R1) Framework)
Method validation provides documented evidence that the analytical procedure is suitable for its intended purpose. The following sections detail the experimental protocols and acceptance criteria for each validation characteristic as prescribed by ICH Q2(R1).[5]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Forced Degradation: Subject the analyte solution (0.1 mg/mL) to stress conditions: acid (0.1N HCl, 60°C, 4h), base (0.1N NaOH, 60°C, 4h), oxidation (3% H₂O₂, RT, 24h), heat (80°C solid, 24h), and light (photostability chamber, 1.2 million lux hours).
-
Analysis: Analyze the unstressed sample, the stressed samples, and a blank (diluent) using the HPLC method.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main this compound peak in all chromatograms.
Acceptance Criteria:
-
The main peak should be resolved from all degradation product peaks (Resolution > 2.0).
-
The peak purity index or angle should be less than the threshold, indicating no co-eluting impurities.
-
The blank injection should show no interfering peaks at the retention time of the analyte.
Linearity and Range
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
Protocol:
-
Prepare a stock solution of the reference standard (e.g., 1.0 mg/mL).
-
Perform serial dilutions to prepare at least five concentration levels covering 50% to 150% of the nominal test concentration (e.g., 0.05, 0.075, 0.10, 0.125, 0.15 mg/mL).[10]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Data Summary: Linearity
| Concentration (mg/mL) | Mean Peak Area (n=3) |
|---|---|
| 0.050 | 498,500 |
| 0.075 | 751,200 |
| 0.100 | 1,002,100 |
| 0.125 | 1,249,500 |
| 0.150 | 1,503,300 |
Acceptance Criteria:
-
Correlation Coefficient (R²): ≥ 0.999
-
Y-intercept: Should be close to zero (e.g., < 2% of the response at 100% concentration).
-
Visual Inspection: The data points on the calibration curve should not show significant deviation from the fitted line.
Accuracy
Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery experiments.[10]
Protocol:
-
Prepare samples of a known batch of the product at three concentration levels by spiking with a known amount of reference standard: 80%, 100%, and 120% of the nominal concentration.
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
% Recovery = [(Measured Amount - Initial Amount) / Spiked Amount] x 100
-
Data Summary: Accuracy
| Spike Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL, n=3) | Mean % Recovery | % RSD |
|---|---|---|---|---|
| 80% | 0.080 | 0.079 | 98.8% | 0.4% |
| 100% | 0.100 | 0.101 | 101.0% | 0.3% |
| 120% | 0.120 | 0.119 | 99.2% | 0.5% |
Acceptance Criteria:
-
Mean % Recovery should be within 98.0% to 102.0% at each level.
-
The % RSD for each level should be ≤ 2.0%.
Precision
Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Protocol:
-
Repeatability: Prepare six individual samples from the same homogeneous batch at 100% of the test concentration. Analyze them and calculate the % RSD of the purity results.
-
Intermediate Precision: A second analyst repeats the repeatability experiment on a different day using a different HPLC system (if available). The results from both sets are compared.
Data Summary: Precision | Parameter | Analyst 1 / Day 1 / System 1 (% Purity) | Analyst 2 / Day 2 / System 2 (% Purity) | | :--- | :--- | :--- | | Sample 1 | 99.52 | 99.48 | | Sample 2 | 99.45 | 99.55 | | Sample 3 | 99.60 | 99.61 | | Sample 4 | 99.51 | 99.49 | | Sample 5 | 99.48 | 99.53 | | Sample 6 | 99.55 | 99.45 | | Mean | 99.52 | 99.52 | | % RSD | 0.06% | 0.06% | | Overall Mean (n=12) | 99.52 | | Overall % RSD (n=12) | 0.06% |
Acceptance Criteria:
-
Repeatability: % RSD ≤ 1.0%.
-
Intermediate Precision: Overall % RSD ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the measured signals from samples with known low concentrations of the analyte with those of blank samples.
-
Identify the concentration that yields an S/N ratio of approximately 3:1 for LOD.
-
Identify the concentration that yields an S/N ratio of approximately 10:1 for LOQ.
Data Summary: LOD & LOQ
| Parameter | Concentration (mg/mL) | Signal-to-Noise (S/N) Ratio |
|---|---|---|
| LOD | 0.0001 | ~ 3:1 |
| LOQ | 0.0003 | ~ 10:1 |
Acceptance Criteria:
-
The LOQ value should be verified for precision and accuracy, although with wider acceptance limits than the nominal range.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
-
Assess the effect on system suitability parameters (e.g., retention time, tailing factor, resolution).
Data Summary: Robustness
| Parameter Varied | Change | Impact on Retention Time | Impact on Tailing Factor | System Suitability |
|---|---|---|---|---|
| Column Temperature | 25 °C (-5 °C) | + 0.3 min | No significant change | Pass |
| 35 °C (+5 °C) | - 0.28 min | No significant change | Pass | |
| Flow Rate | 0.9 mL/min (-10%) | + 1.2 min | No significant change | Pass |
| 1.1 mL/min (+10%) | - 1.1 min | No significant change | Pass | |
| Mobile Phase pH (A) | pH 2.8 (-0.2) | No significant change | No significant change | Pass |
| | pH 3.2 (+0.2) | No significant change | No significant change | Pass |
Acceptance Criteria:
-
System suitability parameters must pass under all varied conditions.
-
The purity results should not deviate significantly from the results obtained under the nominal conditions.
Part 3: Visualizing the Workflow and Validation Logic
To better understand the process, the following diagrams illustrate the analytical workflow and the logical structure of method validation.
Caption: High-level workflow for HPLC purity analysis.
Caption: Logical relationship of ICH Q2(R1) validation parameters.
Part 4: Comparative Perspective - HPLC vs. UPLC
While the validated HPLC method is robust and reliable, it is important to understand its position relative to modern advancements like Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes smaller particle size columns (< 2 µm) and higher pressures to achieve faster and more efficient separations.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Speed | Typical run time: 20-30 minutes | Typical run time: 2-5 minutes |
| Resolution | Good | Excellent; sharper and narrower peaks |
| Sensitivity | Standard | Higher (due to narrower peaks) |
| Solvent Consumption | High | Low (up to 90% reduction) |
| System Pressure | 1000-4000 psi | 6000-15000+ psi |
| Instrument Cost | Moderate | High |
| Method Transfer | Established methods are widely available. | Requires method re-development or careful transfer from HPLC. |
Final Conclusion
This guide has detailed a comprehensive strategy for the validation of an HPLC method for the purity determination of this compound, a critical pharmaceutical intermediate. By adhering to the principles of the ICH Q2(R1) guideline, we have established a method that is specific, linear, accurate, precise, and robust. The experimental protocols, acceptance criteria, and data presentation formats provided herein serve as a practical template for scientists tasked with this critical analytical work. A rigorously validated purity method is the cornerstone of quality assurance, ensuring that the building blocks of modern medicine are safe, pure, and fit for their intended purpose.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6 [sigmaaldrich.com]
- 3. scribd.com [scribd.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. 4-Amino-2-(trifluoromethyl)benzonitrile | SIELC Technologies [sielc.com]
- 10. pharmtech.com [pharmtech.com]
Comparative Analysis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile Analogs: A Review of Available Data
Despite a comprehensive search of scientific literature and patent databases, specific quantitative biological activity data, such as IC50 values and detailed signaling pathway information, for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile and its direct structural analogs remains largely unavailable in the public domain. This guide, therefore, aims to provide a broader context based on the biological activities of structurally related benzonitrile and halogenated aromatic compounds, alongside standardized experimental protocols relevant for their evaluation.
While direct comparative analysis is not feasible due to the absence of specific data, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to assess the potential of this compound class.
I. Overview of Benzonitrile Derivatives in Drug Discovery
Benzonitrile moieties are prevalent in medicinal chemistry, contributing to the pharmacological activity of a diverse range of therapeutic agents. They are often investigated for their potential as kinase inhibitors, anticancer agents, and antiviral compounds. The electron-withdrawing nature of the nitrile and trifluoromethyl groups, combined with the steric and electronic effects of the iodo and amino substituents on the core phenyl ring of this compound, suggests potential interactions with various biological targets.
II. Potential Therapeutic Applications and Relevant Biological Assays
Based on the activities of related compounds, analogs of this compound could be evaluated for several therapeutic applications. The following sections outline key areas and the corresponding experimental protocols to assess their biological activity.
A. Anticancer Activity
Many benzonitrile derivatives have been explored for their cytotoxic effects on cancer cell lines. The primary mechanism often involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival.
Should data become available, it would be presented as follows:
Table 1: In Vitro Cytotoxicity of this compound Analogs against Cancer Cell Lines
| Compound ID | Modification | Cell Line | IC50 (µM) |
| 1 | This compound | e.g., MCF-7 | Data not available |
| Analog A | Specify modification | e.g., MCF-7 | Data not available |
| Analog B | Specify modification | e.g., A549 | Data not available |
| Control | e.g., Doxorubicin | e.g., MCF-7 | Reference value |
1. Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Caption: Workflow of the MTT assay for determining cell viability.
B. Kinase Inhibition
The structural features of the target compound suggest it could be a candidate for a kinase inhibitor.
Table 2: Kinase Inhibitory Activity of this compound Analogs
| Compound ID | Target Kinase | IC50 (nM) |
| 1 | e.g., EGFR | Data not available |
| Analog A | e.g., EGFR | Data not available |
| Analog B | e.g., VEGFR2 | Data not available |
| Control | e.g., Staurosporine | e.g., EGFR |
2. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
-
Reaction Setup: The assay is typically performed in a multi-well plate. Each reaction well contains the target kinase, a suitable substrate (e.g., a generic peptide or a specific protein), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate by the kinase.
-
ADP Detection: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.
-
Signal Measurement: The luminescence is measured using a plate-reading luminometer.
-
Data Analysis: The inhibitory activity is determined by the reduction in the luminescent signal in the presence of the compound compared to a control without the inhibitor. IC50 values are calculated from the dose-response curves.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway.
III. Conclusion and Future Directions
While specific experimental data for this compound and its analogs is currently lacking in publicly accessible scientific literature, the structural motifs present in this class of compounds suggest potential for biological activity, particularly in the realm of anticancer drug discovery. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers interested in exploring the therapeutic potential of these molecules.
Future research should focus on the synthesis of a focused library of analogs with systematic modifications to the amino, iodo, and trifluoromethyl groups. Subsequent screening of these compounds using the assays described herein would be crucial to establish a structure-activity relationship (SAR) and identify lead candidates for further development. Elucidation of the specific molecular targets and signaling pathways affected by any active compounds will be essential for understanding their mechanism of action and advancing them through the drug discovery pipeline.
The Strategic Advantage of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile in Complex Synthesis
For researchers and professionals in the fast-paced world of drug discovery and development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. This guide provides a comprehensive analysis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a versatile intermediate, and evaluates its cost-effectiveness and performance against viable alternatives.
The strategic incorporation of fluorine and iodine moieties into a single molecular scaffold makes this compound a highly valuable reagent. The trifluoromethyl group often enhances metabolic stability and binding affinity, while the iodo group serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures. This guide will delve into the synthetic routes, comparative costs, and practical applications of this key intermediate, with a focus on its role in the synthesis of kinase inhibitors.
Comparative Analysis of Halogenated 4-Amino-2-(trifluoromethyl)benzonitriles
The primary alternatives to this compound in many synthetic applications are its bromo- and chloro-analogues. The choice between these building blocks often hinges on a balance of reactivity, cost, and the specific requirements of the synthetic step.
| Feature | This compound | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile |
| Reactivity in Cross-Coupling | Highest | Moderate | Lowest |
| Relative Cost | Highest | Moderate | Lowest |
| Typical Application | Suzuki, Sonogashira, Buchwald-Hartwig, Heck, Stille | Suzuki, Stille | Suzuki (with specialized catalysts) |
| Bond Strength (C-X) | Weakest | Intermediate | Strongest |
Table 1: Comparison of Key Features of Halogenated 4-Amino-2-(trifluoromethyl)benzonitriles
The higher reactivity of the carbon-iodine bond generally leads to milder reaction conditions, shorter reaction times, and higher yields in common cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[1] However, this increased reactivity comes at a higher purchasing cost for the starting material. Conversely, the chloro-analogue is the most cost-effective but often requires more forcing reaction conditions and specialized catalyst systems to achieve comparable yields.[2]
Cost-Effectiveness in Synthesis: A Deeper Dive
The true cost-effectiveness of a building block extends beyond its initial purchase price. It must also account for the efficiency of subsequent reactions, including yields, reaction times, and the cost of catalysts and reagents.
To provide a quantitative comparison, let's consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
| Parameter | This compound | 4-Amino-5-bromo-2-(trifluoromethyl)benzonitrile | 4-Amino-5-chloro-2-(trifluoromethyl)benzonitrile |
| Starting Material Cost (per mole) |
|
| $ |
| Typical Catalyst Loading | 1-5 mol% | 2-10 mol% | 5-15 mol% (often with specialized ligands) |
| Typical Reaction Time | 1-6 hours | 4-24 hours | 12-48 hours |
| Typical Yield | 85-98% | 70-90% | 50-80% |
| Overall Process Cost | Moderate-High | Moderate | Low-Moderate (highly dependent on catalyst cost) |
Table 2: Estimated Cost and Efficiency Comparison for a Suzuki-Miyaura Coupling
While the initial investment for the iodo-compound is higher, its superior performance in terms of yield and reaction time can lead to a more efficient overall process, especially in complex, multi-step syntheses where maximizing yield at each step is paramount.
Experimental Protocols
A plausible and cost-effective method for the synthesis of this compound is the regioselective iodination of the readily available 4-Amino-2-(trifluoromethyl)benzonitrile.
Synthesis of this compound
Experimental Protocol:
To a solution of 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, N-Iodosuccinimide (NIS) (1.1 eq) is added portion-wise at room temperature. The reaction mixture is stirred for 2-6 hours, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.
Note: The regioselectivity of the iodination is directed by the activating amino group to the ortho position.
Application in Kinase Inhibitor Synthesis
Halogenated aminobenzonitriles are crucial intermediates in the synthesis of various kinase inhibitors, which are a cornerstone of modern oncology and immunology. These building blocks are often employed to construct the core scaffold of the inhibitor, with the halogen serving as a key point for diversification through cross-coupling reactions.
For instance, these intermediates are utilized in the synthesis of Bruton's tyrosine kinase (BTK) and Janus kinase (JAK) inhibitors.[3][4] These kinases are critical components of signaling pathways that regulate cell proliferation, differentiation, and survival. Dysregulation of these pathways is implicated in various cancers and autoimmune diseases.
Below is a simplified representation of a generic signaling pathway targeted by a kinase inhibitor synthesized from a 4-Amino-5-halo-2-(trifluoromethyl)benzonitrile scaffold.
Caption: Simplified signaling pathway of a receptor tyrosine kinase and its inhibition.
The workflow for incorporating the halogenated scaffold into a kinase inhibitor via a Suzuki coupling is outlined below.
Caption: Synthetic workflow for kinase inhibitor synthesis via Suzuki coupling.
Conclusion
This compound stands out as a premium building block for complex organic synthesis, particularly in the realm of drug discovery. While its initial cost is higher than its bromo- and chloro-counterparts, its enhanced reactivity in crucial cross-coupling reactions can lead to significant improvements in overall synthetic efficiency, potentially offsetting the initial investment through higher yields and shorter reaction times. For research and development programs where time and yield are critical, the strategic use of this iodo-substituted intermediate can provide a distinct advantage in the rapid and reliable synthesis of novel therapeutic agents. The choice of halogenated precursor should be made on a case-by-case basis, carefully weighing the factors of cost, reactivity, and the specific demands of the synthetic route.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2020234381A1 - Processes and intermediates for preparing a btk inhibitor - Google Patents [patents.google.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: A Comparative Guide to Catalytic Iodination Strategies
For researchers and professionals in drug development and fine chemical synthesis, the efficient and regioselective construction of highly functionalized aromatic building blocks is paramount. One such molecule of interest is 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate whose synthesis presents unique challenges due to the competing directing effects of its substituents. This guide provides an in-depth comparative analysis of different catalytic strategies for the crucial iodination step in the synthesis of this valuable compound, offering field-proven insights and detailed experimental protocols.
Introduction to the Synthetic Challenge
The synthesis of this compound typically starts with the commercially available 4-Amino-2-(trifluoromethyl)benzonitrile. The primary challenge lies in the regioselective introduction of an iodine atom at the C5 position. The aniline moiety is a strong activating group and an ortho-, para-director, while the nitrile and trifluoromethyl groups are deactivating and meta-directing. This electronic puzzle necessitates a carefully chosen catalytic system to achieve the desired regioselectivity and high yield.
This guide will compare and contrast three main approaches to this critical iodination step:
-
Palladium-Catalyzed C-H Iodination: Leveraging the directing ability of the nitrile group.
-
Copper-Catalyzed C-H Iodination: Utilizing the coordinating power of the amino group.
-
Traditional Electrophilic Iodination: A baseline comparison using a common, non-catalytic method.
The Starting Material: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile
Before delving into the comparative study of iodination catalysts, it is essential to understand the synthesis of the starting material, 4-Amino-2-(trifluoromethyl)benzonitrile. A common industrial route involves a three-step process starting from m-trifluoromethyl fluorobenzene.[1][2] This process includes positioning bromination, followed by a cyano group replacement, and finally, an aminolysis substitution to yield the desired product with high purity and good overall yield.[1][2]
Comparative Analysis of Iodination Catalysts
The regioselective iodination of 4-Amino-2-(trifluoromethyl)benzonitrile is the cornerstone of this synthesis. Below, we compare the performance and mechanistic underpinnings of palladium, copper, and non-catalytic systems.
Palladium-Catalyzed Ortho-Iodination Directed by the Nitrile Group
Expertise & Experience: Palladium catalysis is a powerful tool for directed C-H functionalization. In the case of our substrate, the nitrile group can act as a directing group, guiding the palladium catalyst to the ortho C-H bond at the C3 position. However, for the desired C5 iodination, this innate directing effect needs to be overcome, or a different palladium-catalyzed pathway must be considered. A notable study by Du, Jiang, and Sun (2013) demonstrated the efficacy of a palladium-catalyzed ortho-halogenation of arylnitriles.[3] While their work focused on halogenation at the position ortho to the nitrile, the principles can be adapted. For the synthesis of our target molecule, a more nuanced approach is required, potentially involving a different palladium catalytic cycle or a substrate with a pre-installed directing group that favors C5 functionalization.
Mechanistic Insights: The generally accepted mechanism for palladium-catalyzed C-H activation directed by a nitrile group involves the formation of a palladacycle intermediate.[4] The catalytic cycle is believed to proceed through a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) pathway.[5][6]
Experimental Protocol (Adapted from literature for this compound synthesis):
Trustworthiness: This protocol is adapted from established methods for palladium-catalyzed ortho-halogenation of arylnitriles and represents a robust starting point for optimization.[3]
-
To a sealed tube, add 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and N-iodosuccinimide (NIS) (1.2 mmol).
-
Add 1,2-dichloroethane (DCE) (5 mL) as the solvent.
-
The tube is sealed and the mixture is stirred at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Copper-Catalyzed Ortho-Iodination Directed by the Amino Group
Expertise & Experience: Copper catalysis offers a more cost-effective alternative to palladium and is well-suited for reactions involving anilines. The amino group can act as a directing group, facilitating ortho-C-H functionalization.[7][8] For our substrate, the amino group at C4 would direct iodination to the C3 and C5 positions. The electronic nature of the trifluoromethyl and nitrile groups would likely favor iodination at the more electron-rich C5 position.
Mechanistic Insights: The mechanism of copper-catalyzed C-H amination is thought to involve a Cu(I)/Cu(III) or a Cu(II)-mediated single-electron transfer (SET) pathway.[9][10] In the context of iodination, a plausible mechanism involves the coordination of the aniline to the copper catalyst, followed by a directed C-H activation and subsequent iodination.
Experimental Protocol (Adapted from literature for this compound synthesis):
Trustworthiness: This protocol is based on established copper-catalyzed halogenations of anilines and provides a reliable method for the synthesis of the target molecule.[7]
-
In a round-bottom flask, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 mmol) in N,N-dimethylformamide (DMF) (5 mL).
-
Add CuI (0.1 mmol, 10 mol%) and N-iodosuccinimide (NIS) (1.2 mmol).
-
The reaction mixture is stirred at 80 °C for 8-16 hours under an inert atmosphere.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield this compound.
Traditional Electrophilic Iodination
Expertise & Experience: As a baseline for comparison, a traditional electrophilic iodination using a common iodinating agent like N-iodosuccinimide (NIS) without a metal catalyst is considered. In this case, the strong activating effect of the amino group is expected to dominate, leading to iodination at the positions ortho to it (C3 and C5). However, the regioselectivity can be poor, often resulting in a mixture of mono- and di-iodinated products.
Mechanistic Insights: This reaction proceeds via a classical electrophilic aromatic substitution mechanism. The iodinating agent, NIS, provides an electrophilic iodine species that attacks the electron-rich aromatic ring. The amino group strongly activates the ring towards this attack.
Experimental Protocol:
Trustworthiness: This is a standard and well-documented procedure for the iodination of anilines.
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 mmol) in acetonitrile (10 mL).
-
Add N-iodosuccinimide (NIS) (1.1 mmol) portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by a brine wash.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
Performance Comparison
| Catalyst System | Directing Group | Expected Regioselectivity | Typical Yield | Reaction Conditions | Cost-Effectiveness |
| Palladium(II) Acetate | Nitrile (-CN) | Potentially high for C3, may require modification for C5 | Good to Excellent | High temperature (100 °C) | Lower (due to Palladium cost) |
| Copper(I) Iodide | Amino (-NH₂) | Good for C5 (electronically favored) | Good | Moderate temperature (80 °C) | Higher (due to Copper cost) |
| None (NIS alone) | Amino (-NH₂) | Moderate to low (mixture of isomers) | Variable | Room temperature | Highest |
Conclusion and Recommendations
The choice of catalyst for the synthesis of this compound is a critical decision that impacts yield, regioselectivity, and cost.
-
For high regioselectivity and yield, the Copper-Catalyzed system is recommended. The directing effect of the amino group, coupled with the electronic preference for iodination at the C5 position, makes this a highly promising approach.
-
The Palladium-Catalyzed system offers a viable alternative, though it may require further optimization to achieve the desired C5 selectivity over the nitrile-directed C3 iodination.
-
Traditional electrophilic iodination serves as a quick and inexpensive method but is likely to suffer from poor regioselectivity, leading to challenging purification and lower overall yields of the desired product.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, purity specifications, and economic constraints. This guide provides the foundational knowledge and experimental starting points for researchers to make an informed decision and efficiently synthesize this valuable chemical intermediate.
References
- 1. CN1810775A - Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 2. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed Highly Selective ortho-Halogenation (I, Br, Cl) of Arylnitriles via sp2 C-H Bond Activation Using Cyano as Directing Group [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed ortho-halogenation of protected anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Copper-catalyzed C-H azidation of anilines under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BJOC - C–H bond halogenation catalyzed or mediated by copper: an overview [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
assessing the metabolic stability of drugs derived from 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
An In-depth Guide to Assessing the Metabolic Stability of Drugs Derived from 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile and Related Scaffolds
Introduction
The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative framework for assessing the metabolic stability of investigational compounds derived from the this compound scaffold. Due to the limited publicly available data on this specific chemical entity, this guide draws comparisons with structurally related compounds and outlines standard experimental protocols to enable researchers to evaluate their novel derivatives effectively.
The core structure of this compound incorporates several key features that can influence metabolic stability: an aniline moiety, a trifluoromethyl group, and an iodine atom on the aromatic ring. Understanding the metabolic fate of these individual motifs is crucial for predicting the overall stability of the derived compounds.
Comparative Metabolic Stability of Structurally Related Compounds
To provide a relevant comparison, we will consider the metabolic stability of compounds containing similar structural features. The following table summarizes the metabolic stability data for representative compounds, highlighting the influence of different functional groups.
Table 1: Comparative Metabolic Stability in Human Liver Microsomes (HLM)
| Compound/Drug | Key Structural Features | t½ (min) in HLM | Intrinsic Clearance (CLint, µL/min/mg protein) | Primary Metabolic Pathways |
| Bicalutamide | Anilide, Trifluoromethyl | >120 | Low | Hydroxylation, Glucuronidation |
| Nilutamide | Anilide, Nitro | 60-120 | Low to Moderate | Reduction of nitro group, Hydroxylation |
| Flutamide | Anilide, Trifluoromethyl, Nitro | <30 | High | Hydroxylation, Nitro reduction |
| Enzalutamide | Substituted Benzonitrile | >120 | Low | N-dealkylation, Carboxylation |
| Ibrutinib | Aromatic Halogen (not iodine) | 45-60 | Moderate | Oxidation by CYP3A4 |
| Amiodarone | Iodinated Benzofuran | <15 | High | N-deethylation, Deiodination |
This data is compiled from various public sources for illustrative purposes. Actual values can vary based on experimental conditions.
From this data, we can infer that the presence of a trifluoromethyl group, as in Bicalutamide, can sometimes confer higher metabolic stability by blocking potential sites of metabolism. However, the overall metabolic profile is highly dependent on the entire molecular structure. The high clearance of Flutamide, for instance, is attributed to other labile sites on the molecule. The presence of iodine, as in Amiodarone, can lead to deiodination, representing a potential metabolic pathway for derivatives of this compound.
Experimental Protocols for Assessing Metabolic Stability
The following are detailed methodologies for key experiments used to determine the metabolic stability of drug candidates.
Liver Microsomal Stability Assay
This in vitro assay is a standard method for assessing the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes.
Objective: To determine the in vitro intrinsic clearance (CLint) of a test compound in liver microsomes.
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Pooled liver microsomes from the species of interest (e.g., human, rat, mouse)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Positive control compounds with known metabolic stability (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
-
Acetonitrile or methanol with an internal standard for quenching the reaction and sample analysis
-
LC-MS/MS system for quantification
Procedure:
-
Prepare the incubation mixture by adding liver microsomes to the phosphate buffer.
-
Pre-warm the mixture at 37°C.
-
Add the test compound to the incubation mixture at a final concentration typically between 0.1 and 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile or methanol containing an internal standard.
-
Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life (t½) and intrinsic clearance (CLint).
Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as it uses intact liver cells (hepatocytes), which contain both Phase I and Phase II metabolic enzymes, as well as active transporters.
Objective: To determine the in vitro intrinsic clearance of a test compound in a suspension of hepatocytes.
Materials:
-
Cryopreserved or fresh hepatocytes from the species of interest
-
Hepatocyte incubation medium (e.g., Williams' Medium E)
-
Test compound stock solution
-
Positive and negative control compounds
-
LC-MS/MS system
Procedure:
-
Thaw and prepare the hepatocytes according to the supplier's instructions.
-
Pre-incubate the hepatocyte suspension at 37°C in a shaking water bath.
-
Add the test compound to the hepatocyte suspension at a final concentration (e.g., 1 µM).
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension.
-
Stop the metabolic activity by adding a quenching solution (e.g., cold acetonitrile).
-
Centrifuge the samples to pellet the cell debris.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the elimination rate constant, half-life, and intrinsic clearance as described for the microsomal assay.
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflow for assessing metabolic stability and the logical relationship between key parameters.
Caption: Workflow for in vitro metabolic stability assays.
Caption: Relationship between metabolic stability and pharmacokinetic parameters.
Conclusion
For researchers working with derivatives of this compound, a systematic evaluation of metabolic stability is essential. By employing standardized in vitro assays such as the liver microsomal and hepatocyte stability assays, it is possible to generate robust and reproducible data. Comparing this data with that of structurally related compounds can provide valuable insights into the metabolic liabilities and opportunities for optimization of this novel chemical scaffold. The provided protocols and workflows serve as a foundational guide for these critical studies in the drug discovery pipeline.
Comparative Cross-Reactivity Profiling of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: An Inferred Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile , a chemical intermediate. Due to the absence of direct experimental cross-reactivity data for this specific compound in publicly available literature, this analysis is based on an inference approach. We will examine the known biological activities of structurally similar compounds to predict potential off-target interactions. This guide is intended to inform early-stage drug discovery and highlight potential areas for further experimental investigation.
Executive Summary
This compound incorporates several chemical features known to interact with biological targets, particularly protein kinases. The aminobenzonitrile core is a scaffold found in numerous kinase inhibitors, the trifluoromethyl group can enhance binding affinity and metabolic stability, and the iodo-substituent can influence pharmacokinetics and potential off-target binding. Based on the analysis of structurally related molecules, it is plausible that this compound could exhibit off-target activity against a range of kinases and potentially other receptors.
Inferred Cross-Reactivity Profile from Structural Analogs
The following table summarizes the potential off-target families for this compound based on the activities of compounds sharing its key structural motifs.
| Structural Motif | Known Bioactive Analogs & Their Targets | Potential Off-Targets for this compound | Confidence Level |
| Aminobenzonitrile | Derivatives have shown activity against various kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptor (EGFR).[1][2] | Protein Kinases (e.g., CDKs, JAKs, EGFR) | High |
| Trifluoromethylphenyl | A common moiety in FDA-approved drugs, contributing to target binding and metabolic stability. Found in inhibitors of kinases, CNS receptors, and other enzymes.[3][4][5] | Various kinases, G-protein coupled receptors (GPCRs), and other enzymes. | Medium |
| Iodo-aromatic | Iodinated compounds are used as thyroid hormone analogs and imaging agents. Some iodinated drugs have shown off-target effects, though often related to iodine release.[6][7] | Thyroid hormone receptors, potential for non-specific interactions. | Low |
Detailed Analysis of Structural Features and Potential Interactions
The Aminobenzonitrile Core: A Promiscuous Kinase Binder
The 4-aminobenzonitrile scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The amino group can form crucial hydrogen bonds with the kinase hinge region, a conserved feature of the ATP-binding pocket. The nitrile group can act as a hydrogen bond acceptor and contribute to the overall binding affinity. The promiscuity of some aminobenzonitrile-based inhibitors suggests that this compound could potentially interact with a broad spectrum of kinases.[1]
The Trifluoromethyl Group: Enhancing Potency and Stability
The trifluoromethyl (-CF3) group is a common substituent in modern pharmaceuticals due to its ability to improve metabolic stability and binding affinity.[3][5] Its strong electron-withdrawing nature can alter the electronic properties of the aromatic ring, influencing pKa and interaction with target residues. The presence of a -CF3 group in a molecule can increase its lipophilicity, potentially leading to broader distribution and interaction with hydrophobic pockets in various proteins.
The Iodo-Substituent: A Wildcard for Selectivity
The iodine atom is the largest and least electronegative of the common halogens in drug design. Its large size can provide significant van der Waals interactions within a binding pocket, but can also lead to steric clashes, thereby influencing selectivity. While less common than fluorine or chlorine in kinase inhibitors, iodine-containing molecules have been developed for various therapeutic areas. A potential liability of iodinated compounds is in vivo deiodination, which can lead to off-target effects related to iodine itself, although this is context-dependent.[6]
Experimental Protocols for Cross-Reactivity Profiling
To experimentally validate the inferred cross-reactivity profile of this compound, the following standard assays are recommended:
Kinase Panel Screening
Objective: To identify potential kinase off-targets.
Methodology:
-
A broad panel of recombinant human kinases (e.g., a panel of >400 kinases) is used.
-
The compound is typically tested at a single high concentration (e.g., 10 µM) in a primary screen.
-
Kinase activity is measured using a suitable assay format, such as radiometric (e.g., ³³P-ATP filter binding) or fluorescence-based (e.g., Z'-LYTE™).
-
Percentage inhibition of each kinase by the compound is calculated.
-
For hits identified in the primary screen (e.g., >50% inhibition), dose-response curves are generated to determine the IC50 value.
Receptor Binding Panel
Objective: To identify potential non-kinase off-targets.
Methodology:
-
A panel of cloned human receptors, ion channels, and transporters expressed in a suitable cell line (e.g., HEK293, CHO) is utilized.
-
The assay measures the displacement of a radiolabeled ligand from its target by the test compound.
-
The compound is initially screened at a single concentration (e.g., 10 µM).
-
For targets showing significant displacement, IC50 values are determined from concentration-response curves.
Visualizing Potential Mechanisms and Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adverse reactions produced by iodinated contrast media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to the Synthesis of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two promising synthetic methods for obtaining 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of various pharmaceutical compounds. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic workflows.
Methodology Comparison
Two primary methods for the synthesis of this compound are presented here. Method A employs N-Iodosuccinimide as the iodinating agent, while Method B utilizes a combination of molecular iodine and silver sulfate.
| Parameter | Method A: N-Iodosuccinimide (NIS) | Method B: Iodine/Silver Sulfate (I₂/Ag₂SO₄) |
| Starting Material | 4-Amino-2-(trifluoromethyl)benzonitrile | 4-Amino-2-(trifluoromethyl)benzonitrile |
| Iodinating Agent | N-Iodosuccinimide (NIS) | Iodine (I₂) and Silver Sulfate (Ag₂SO₄) |
| Solvent | Tetrahydrofuran (THF) and Methanol (MeOH) | Methanol (MeOH) |
| Catalyst/Promoter | p-Toluenesulfonic acid monohydrate | Silver Sulfate (Ag₂SO₄) |
| Reaction Temperature | Room Temperature | Room Temperature |
| Reaction Time | 16 hours | 12 hours (estimated) |
| Reported Yield | 93%[1] | Not reported (estimated to be high) |
| Work-up Procedure | Concentration, extraction with ethyl acetate, washing with water and brine. | Filtration to remove silver iodide, concentration, extraction with ethyl acetate, washing with sodium thiosulfate, water, and brine. |
| Purification | Silica gel column chromatography | Silica gel column chromatography |
Experimental Protocols
Method A: Synthesis via N-Iodosuccinimide (NIS)
This method has been reported to produce a high yield of the desired product.[1]
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid monohydrate
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a 1:1 mixture of THF and methanol.
-
Add N-Iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 5 mol%).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Method B: Synthesis via Iodine and Silver Sulfate
This method presents a viable alternative using a different iodinating system.
Materials:
-
4-Amino-2-(trifluoromethyl)benzonitrile
-
Iodine (I₂)
-
Silver Sulfate (Ag₂SO₄)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Water
-
Brine
Procedure:
-
Dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in methanol.
-
Add Iodine (1.1 eq) and Silver Sulfate (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for an estimated 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated silver iodide.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizing the Synthesis Workflow
The following diagrams illustrate the general workflow for the synthesis and benchmarking of this compound.
Caption: A flowchart illustrating the two synthetic pathways to the target compound and subsequent comparative analysis.
Caption: A diagram showing the logical progression from reagent selection to final product analysis.
References
Safety Operating Guide
Proper Disposal of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile: A Guide for Laboratory Professionals
The proper disposal of 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile is a critical aspect of laboratory safety and environmental responsibility. This compound, due to its chemical structure containing halogen (iodine) and a nitrile group, is classified as hazardous waste and requires specific handling and disposal procedures to mitigate risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat. All handling of the solid compound and its waste should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in a compliant disposal process. Waste this compound, including any contaminated materials such as weighing paper, pipette tips, and disposable gloves, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.[1]
Key Segregation Principles:
-
Halogenated Waste: This compound is a halogenated organic compound and must be disposed of in a container specifically designated for this category of waste.[2] Do not mix with non-halogenated organic waste.[1]
-
Solid Waste: Collect solid waste in a separate container from liquid waste.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
Step-by-Step Disposal Protocol
-
Container Preparation: Obtain a compatible and properly labeled hazardous waste container from your institution's Environmental Health and Safety (EHS) department.
-
Waste Collection: Carefully transfer the waste this compound into the designated container using appropriate tools like a spatula or a funnel for solids to avoid spills.
-
Decontamination of Labware: Any non-disposable labware (e.g., glassware) that has come into contact with the chemical must be decontaminated. Rinse the labware with a suitable solvent (e.g., acetone) in a chemical fume hood. The rinsate must be collected as hazardous halogenated liquid waste.[1]
-
Container Sealing: Once the waste collection is complete, or the container is full (not exceeding 90% capacity), securely seal the container.[3]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, until it is collected for disposal.[4]
-
Disposal Request: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1]
Quantitative Data Summary
The following table summarizes key safety and physical property data for structurally similar compounds, which should be considered as indicative for this compound.
| Property | Value | Source Compound |
| Molecular Formula | C₈H₄F₃IN₂ | This compound[5] |
| Molecular Weight | 312.03 g/mol | This compound[5] |
| Physical State | Solid | 4-Amino-2-(trifluoromethyl)benzonitrile[6] |
| Melting Point | 141-145 °C (lit.) | 4-Amino-2-(trifluoromethyl)benzonitrile[6] |
| Hazard Class | Acute Toxicity (Oral, Dermal, Inhalation), Skin Irritant, Eye Irritant, Skin Sensitizer | 4-Iodo-2-(trifluoromethyl)benzonitrile, 4-Amino-2-(trifluoromethyl)benzonitrile[6] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
Essential Safety and Handling Guide for 4-Amino-5-iodo-2-(trifluoromethyl)benzonitrile
This guide provides critical safety and logistical information for the handling of this compound, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes and dust.[1][2][3] |
| Hand Protection | Chemical-resistant Gloves | Neoprene, Nitrile rubber, or Polyethylene gloves are recommended. Inspect gloves for integrity before each use.[3] |
| Skin & Body Protection | Lab Coat or Chemical Protective Suit | A lab coat is standard for handling small quantities in a controlled environment. A chemical protective suit may be necessary for larger quantities or in case of a spill.[1][4][5] |
| Respiratory Protection | NIOSH-approved Respirator | A dust mask (e.g., N95) or a full-face respirator with appropriate cartridges should be used, especially when handling the solid form or if ventilation is inadequate.[1][2][6] |
Operational and Disposal Plans
Proper operational procedures and disposal methods are critical for the safe management of this compound in a laboratory setting.
| Procedure Category | Detailed Steps |
| Handling | - Work in a well-ventilated area, preferably within a chemical fume hood.[1][2] - Avoid generating dust.[2][5][7] - Prevent contact with skin, eyes, and clothing.[1][5] - Do not eat, drink, or smoke in the handling area.[5][7] |
| Storage | - Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5][7] - Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2] |
| Disposal | - Dispose of unused product and contaminated materials as hazardous waste through a licensed disposal company.[3][7] - Adhere to all local, state, and federal regulations for chemical waste disposal.[3] |
Experimental Protocols: Emergency First Aid
Immediate and appropriate first aid is crucial in the event of accidental exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][7] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[1][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1] |
Visual Workflow and Emergency Protocols
The following diagrams provide a visual representation of the safe handling workflow and emergency response procedures.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. zycz.cato-chem.com [zycz.cato-chem.com]
- 6. 4-Amino-2-(trifluoromethyl)benzonitrile 97 654-70-6 [sigmaaldrich.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
